L-739750
描述
属性
分子式 |
C23H39N3O6S2 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |
InChI 键 |
SIEXHGZWGJLLAC-OSTWSGHESA-N |
产品来源 |
United States |
Foundational & Exploratory
L-739,750: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of L-739,750, a potent and selective peptidomimetic inhibitor of farnesyltransferase. The information presented is curated for an audience with a professional background in biomedical research and drug development.
Core Mechanism: Inhibition of Farnesyltransferase
L-739,750 acts as a highly specific inhibitor of the enzyme farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of a number of cellular proteins, most notably the Ras family of small GTPases. FPTase catalyzes the attachment of a 15-carbon farnesyl lipid group to a cysteine residue within a C-terminal "CAAX" motif of its substrate proteins. This farnesylation is essential for the proper localization and function of these proteins, including the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its signal-transducing activities. By inhibiting FPTase, L-739,750 prevents the farnesylation of Ras and other key proteins, thereby disrupting their biological functions.
Quantitative Analysis of In Vitro Inhibition
The inhibitory potency and selectivity of L-739,750 and its closely related analogs have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| L-739,750 | Farnesyl-Protein Transferase (FPTase) | 0.4 | Enzymatic Assay |
| L-744,832 | Farnesyl-Protein Transferase (FPTase) | 1.8 | Enzymatic Assay |
| L-744,832 | Geranylgeranyl-Protein Transferase I (GGPTase-I) | >10,000 | Enzymatic Assay |
Note: L-744,832 is a well-characterized analog of L-739,750, and its data is included to illustrate the selectivity profile of this class of inhibitors.
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| v-Ha-ras transformed NIH 3T3 cells | Anchorage-independent growth | Inhibition of colony formation in soft agar (B569324) | 2.5 |
| v-Ha-ras transformed NIH 3T3 cells | Morphological reversion | Reversion to a flattened, non-transformed phenotype | ~10 |
Signaling Pathway Interruption
The primary signaling cascade disrupted by L-739,750 is the Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. The following diagram illustrates the point of intervention of L-739,750.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of L-739,750 against FPTase.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated lamin B peptide substrate (biotin-KRASCVIM)
-
L-739,750 dissolved in DMSO
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microtiter plates
Procedure:
-
A reaction mixture is prepared containing assay buffer, 10 nM FPTase, and 50 nM biotinylated lamin B peptide.
-
Serial dilutions of L-739,750 are added to the wells of a 96-well plate.
-
The enzymatic reaction is initiated by the addition of 50 nM [³H]-FPP.
-
The reaction is incubated for 30 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution containing EDTA and streptavidin-coated SPA beads.
-
The plate is incubated for an additional 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
The amount of [³H]-farnesyl incorporated into the peptide is quantified by scintillation counting.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Soft Agar Assay for Anchorage-Independent Growth
Objective: To assess the effect of L-739,750 on the anchorage-independent growth of transformed cells.
Materials:
-
v-Ha-ras transformed NIH 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Agar
-
L-739,750 dissolved in DMSO
-
6-well plates
Procedure:
-
A base layer of 0.6% agar in DMEM with 10% FBS is prepared in each well of a 6-well plate and allowed to solidify.
-
A top layer of 0.3% agar in DMEM with 10% FBS containing 5 x 10³ v-Ha-ras transformed NIH 3T3 cells is prepared.
-
Varying concentrations of L-739,750 are added to the top agar layer before plating.
-
The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 14-21 days.
-
Colonies are stained with crystal violet and counted.
-
The IC50 for inhibition of colony formation is determined from the dose-response curve.
The following workflow diagram illustrates the soft agar assay protocol.
An In-Depth Technical Guide to the L-739,750 Farnesyltransferase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor L-739,750, its mechanism of action, and its impact on cellular signaling pathways. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core biological processes and experimental workflows.
Executive Summary
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of several key signaling proteins, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes responsible for its modification, such as farnesyltransferase (FTase), attractive targets for therapeutic intervention. L-739,750 is a potent and selective peptidomimetic inhibitor of FTase.[1] By preventing the farnesylation of Ras and other target proteins, L-739,750 disrupts their proper localization and downstream signaling, leading to the inhibition of cell growth and proliferation. This guide delves into the technical details of the L-739,750 farnesyltransferase inhibition pathway, providing researchers with the necessary information to design and interpret experiments in this domain.
Quantitative Data Summary
The inhibitory activity of L-739,750 against protein farnesyltransferase has been quantified, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Type |
| L-739,750 | Protein Farnesyltransferase (PFTase) | 0.4 | In vitro enzymatic assay |
Table 1: Inhibitory Potency of L-739,750.[2]
The Farnesyltransferase Inhibition Pathway
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX box motif of target proteins.[3] This lipid modification is the first and rate-limiting step for the subsequent processing and membrane anchoring of proteins like Ras.
L-739,750 acts as a competitive inhibitor of FTase, likely by mimicking the CaaX peptide substrate. This inhibition prevents the farnesylation of pro-Ras, thereby halting its maturation process. Without the farnesyl anchor, Ras cannot traffic to the plasma membrane, a prerequisite for its activation and engagement with downstream effector pathways.
Caption: L-739,750 inhibits FTase, blocking Ras farnesylation and subsequent signaling.
Impact on Ras Downstream Signaling
The Ras signaling network is a crucial regulator of cell proliferation, survival, and differentiation. Upon activation at the plasma membrane, Ras-GTP engages multiple downstream effector pathways, including the Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the RalGDS-Ral pathway. By preventing Ras localization and activation, L-739,750 effectively dampens these pro-proliferative and pro-survival signals.
Caption: L-739,750 indirectly inhibits multiple pro-growth and survival pathways.
Detailed Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of FTase by measuring the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated CaaX peptide substrate (e.g., biotin-KKSKTKCVIM)
-
L-739,750
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Stop Solution: 0.5 M EDTA in assay buffer
-
Streptavidin-coated SPA beads
-
96-well microplate
Procedure:
-
Prepare serial dilutions of L-739,750 in the assay buffer.
-
In a 96-well plate, add 10 µL of each L-739,750 dilution or vehicle control.
-
Add 20 µL of FTase enzyme solution (final concentration ~5 nM) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing [³H]-FPP (final concentration ~50 nM) and the biotinylated peptide (final concentration ~200 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.
-
Seal the plate and incubate for 1 hour at room temperature with gentle agitation to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each L-739,750 concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular Ras Processing Assay
This assay assesses the ability of L-739,750 to inhibit the farnesylation of Ras in a cellular context, often observed as a shift in the electrophoretic mobility of the protein.
Materials:
-
Cancer cell line expressing Ras (e.g., H-Ras transformed NIH 3T3 cells)
-
L-739,750
-
Complete cell culture medium
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Anti-Ras antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of L-739,750 or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Resolve equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Ras overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Unfarnesylated Ras will migrate slower than its farnesylated counterpart.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel farnesyltransferase inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of FTIs like L-739,750.
References
L-739,750: A Technical Guide to a Potent Farnesyltransferase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
L-739,750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (PFTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By inhibiting farnesyltransferase, L-739,750 disrupts the proper localization and function of Ras, a key mediator of intracellular signaling pathways that control cell growth, proliferation, and survival. This technical guide provides an in-depth overview of L-739,750, its primary target, mechanism of action, and relevant experimental protocols for researchers in oncology, cell biology, and drug development.
Introduction
The Ras proteins are central figures in signal transduction, acting as molecular switches that relay extracellular signals to the cell nucleus. Mutations in Ras genes are prevalent in a significant portion of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. The biological activity of Ras is critically dependent on its localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue in its C-terminal CaaX motif. This reaction is catalyzed by protein farnesyltransferase (PFTase).
L-739,750 emerges as a powerful tool for investigating the roles of farnesylation in cellular processes and for exploring the therapeutic potential of farnesyltransferase inhibition in Ras-driven malignancies. It is often studied in its methyl ester prodrug form, L-739,749, which exhibits enhanced cell permeability and is converted to the active form, L-739,750, intracellularly.
Primary Target and Mechanism of Action
The primary molecular target of L-739,750 is protein farnesyltransferase (EC 2.5.1.58) . L-739,750 acts as a competitive inhibitor of PFTase, likely by mimicking the CaaX motif of its protein substrates. By binding to the active site of the enzyme, L-739,750 prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of target proteins like Ras.
The inhibition of Ras farnesylation has profound downstream effects. Unfarnesylated Ras remains in the cytosol and is unable to associate with the inner leaflet of the plasma membrane. This mislocalization prevents its interaction with upstream activators and downstream effectors, effectively shutting down the Ras signaling cascade. The disruption of this pathway can lead to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for L-739,750 and its prodrug, L-739,749.
| Compound | Parameter | Value | Assay Conditions | Reference |
| L-739,750 | IC50 | 0.4 nM | In vitro protein farnesyltransferase (PFTase) inhibition assay. | [1] |
Signaling Pathways
The inhibition of farnesyltransferase by L-739,750 primarily impacts the Ras signaling pathway, a cornerstone of cell proliferation and survival. A simplified representation of this pathway and the point of intervention by L-739,750 is depicted below.
Caption: Inhibition of Farnesyltransferase by L-739,750 in the Ras Signaling Pathway.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of L-739,750.
In Vitro Farnesyltransferase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like L-739,750 against PFTase.
Caption: General workflow for an in vitro farnesyltransferase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT).
-
Enzyme: Dilute purified recombinant human PFTase to the desired concentration in assay buffer.
-
Substrates: Prepare stocks of farnesyl pyrophosphate (FPP) and a CaaX-containing peptide substrate (e.g., biotin-labeled). For radioactive assays, [³H]-FPP is used.
-
Inhibitor: Prepare serial dilutions of L-739,750 in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup (96-well plate format):
-
Add a small volume of the L-739,750 dilutions or vehicle (control) to each well.
-
Add the diluted PFTase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mix (FPP and CaaX peptide).
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
The method of detection will depend on the substrates used.
-
Radiometric Assay: If using [³H]-FPP, the reaction is stopped, and the farnesylated peptide is captured (e.g., on a filter plate) and quantified using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorescently labeled peptide, changes in fluorescence upon farnesylation can be measured using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-739,750 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Ras Processing Assay (Western Blot)
This protocol is designed to assess the ability of L-739,749 (the prodrug) to inhibit Ras farnesylation within cells.
Caption: Workflow for assessing Ras processing via Western Blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express Ras (e.g., NIH 3T3 cells stably transfected with an oncogenic H-Ras).
-
Treat the cells with various concentrations of L-739,749 (or its active form L-739,750) and a vehicle control for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and lyse them using a hypotonic buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions for each treatment condition using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis. Unprocessed Ras (in the cytosol) will migrate slower than processed, farnesylated Ras (in the membrane fraction).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Ras.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the amount of Ras in the membrane fraction and an increase in the cytosolic fraction with increasing concentrations of L-739,749 indicates inhibition of Ras processing.
-
In Vivo Studies
The prodrug L-739,749 has been evaluated in preclinical in vivo models, demonstrating its potential to inhibit the growth of tumors with activating Ras mutations.
Xenograft Tumor Model
A common approach to evaluate the anti-tumor efficacy of compounds like L-739,749 is through the use of xenograft models in immunocompromised mice.
Methodology:
-
Cell Culture and Implantation:
-
Human tumor cells with a known Ras mutation (e.g., H-Ras transformed cells) are cultured in vitro.
-
A specific number of cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
L-739,749 is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
-
Data Analysis:
-
The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Synthesis
The chemical synthesis of L-739,750 is a multi-step process that is typically performed by specialized chemists. The synthesis is complex and beyond the scope of this guide. For researchers interested in acquiring L-739,750, it is recommended to source it from a reputable chemical supplier.
Conclusion
L-739,750 is a valuable research tool for dissecting the intricacies of the Ras signaling pathway and for exploring the therapeutic potential of farnesyltransferase inhibition. Its high potency and selectivity make it an ideal probe for studying the consequences of blocking protein farnesylation in various cellular and in vivo models. Further research into the pharmacokinetics and in vivo efficacy of L-739,750 and its prodrug, L-739,749, will be crucial in defining their potential as anti-cancer agents.
References
Unraveling L-739,750: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and specific peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery and synthesis of L-739,750, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Discovery and Mechanism of Action
The discovery of L-739,750 emerged from research efforts to identify small molecule inhibitors of farnesyltransferase. As a peptidomimetic, its design was inspired by the C-terminal CAAX motif of Ras proteins, the recognition sequence for FTase. L-739,750 acts as a competitive inhibitor, binding to the active site of FTase and preventing the farnesylation of its protein substrates. This inhibition disrupts the localization and function of key signaling proteins, ultimately leading to the suppression of oncogenic signaling. It is important to note that L-739,750 is often administered as its methyl ester prodrug, L-739,749, which is subsequently hydrolyzed in vivo to the active compound.
Signaling Pathway of Ras Farnesylation and Inhibition by L-739,750
The following diagram illustrates the post-translational modification of Ras proteins and the inhibitory action of L-739,750.
Synthesis of L-739,750
The chemical synthesis of L-739,750 is a multi-step process that is not widely detailed in publicly available literature, often being a proprietary process. However, based on its structure as a peptidomimetic, a general synthetic strategy can be outlined. The synthesis would likely involve the coupling of protected amino acid and amino acid-like building blocks, followed by the introduction of the sulfur-containing moieties and the final deprotection steps.
General Synthetic Workflow
The following diagram outlines a plausible, generalized workflow for the synthesis of a peptidomimetic like L-739,750.
Quantitative Data
Due to the limited public information on L-739,750, a comprehensive table of quantitative data from a single source is not available. The following table summarizes typical quantitative metrics that would be determined during the characterization of a farnesyltransferase inhibitor.
| Parameter | Description | Expected Value Range |
| IC50 (FTase) | The half maximal inhibitory concentration against farnesyltransferase. | Low nanomolar (nM) |
| Ki | The inhibition constant, indicating the binding affinity to FTase. | Low nanomolar (nM) |
| Cellular Potency (e.g., GI50) | The concentration causing 50% growth inhibition in cancer cell lines. | Nanomolar to low micromolar (µM) |
| Selectivity | The ratio of IC50 for other related enzymes (e.g., GGTase-I) to the IC50 for FTase. | >100-fold |
| In vivo Efficacy | The dose required to achieve tumor growth inhibition in animal models. | Varies with model and route of administration |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of L-739,750 are not publicly disclosed. However, this section provides representative methodologies for key experiments typically performed in the discovery and characterization of farnesyltransferase inhibitors.
Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting farnesyltransferase activity.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP), [3H]-labeled
-
Ras-CVLS substrate peptide
-
Test compound (e.g., L-739,750) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail and vials
-
Microplate and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Ras-CVLS peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant farnesyltransferase.
-
Add [3H]-FPP to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-FPP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cells in culture.
Materials:
-
Cancer cell line (e.g., H-Ras transformed NIH 3T3 cells)
-
Complete cell culture medium
-
Test compound (e.g., L-739,750) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Conclusion
L-739,750 represents a significant development in the field of farnesyltransferase inhibitors. Its discovery has provided a valuable tool for studying the role of protein farnesylation in cellular signaling and has paved the way for the clinical investigation of FTase inhibitors as potential cancer therapeutics. While specific details of its synthesis and full quantitative profile remain largely proprietary, the general principles and methodologies outlined in this guide provide a solid foundation for understanding the core aspects of its discovery and development. Further research and disclosure of data will be crucial for fully elucidating the therapeutic potential of L-739,750 and other molecules in its class.
An In-Depth Technical Guide on the Biological Activity of Farnesyltransferase Inhibitor L-739,750
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesyltransferase inhibitor (FTI) L-739,750 is a potent and selective peptidomimetic antagonist of the enzyme farnesyltransferase (FTase). Initially developed as a tool to inhibit the post-translational modification of Ras proteins, a critical step in the activation of oncogenic signaling, the biological activities of L-739,750 and other FTIs have revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the biological activity of L-739,750, detailing its inhibitory effects, impact on key signaling pathways, and the experimental methodologies used for its characterization. The primary focus is on the quantitative assessment of its activity and the elucidation of its effects on cellular processes, providing a valuable resource for researchers in oncology and drug development.
Introduction
Protein farnesylation, a crucial post-translational modification, involves the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal CaaX motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper membrane localization and function of numerous proteins involved in signal transduction.[1] The Ras family of small GTPases, which are frequently mutated in human cancers, are prominent substrates of FTase. The discovery that farnesylation is critical for the oncogenic activity of Ras spurred the development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer therapeutics.[2]
L-739,750 is a peptidomimetic FTI that has been instrumental in elucidating the biological consequences of FTase inhibition. While initially designed to block Ras farnesylation, studies with L-739,750 and other FTIs have demonstrated that their anti-tumor effects are not solely dependent on the inhibition of Ras. Instead, a broader impact on the farnesylation of other proteins, most notably RhoB, has emerged as a critical component of their mechanism of action.[3][4] This guide will delve into the specifics of L-739,750's biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Quantitative Data on the Biological Activity of L-739,750
The potency of L-739,750 is demonstrated by its low nanomolar inhibition of its primary target, farnesyltransferase, and its effects on the proliferation of various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of L-739,750 against Farnesyltransferase
| Target Enzyme | IC₅₀ (nM) | Assay Type |
| Farnesyltransferase (PFTase) | 0.4 | In vitro enzyme inhibition assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
Data sourced from MedchemExpress.[1]
Key Signaling Pathways Modulated by L-739,750
The biological effects of L-739,750 are primarily mediated through the inhibition of farnesylation, which in turn disrupts the function of key signaling proteins. The two most well-characterized pathways affected are the Ras-MAPK and RhoB signaling pathways.
The Ras-MAPK Signaling Pathway
The Ras proteins are critical upstream regulators of the mitogen-activated protein kinase (MAPK) cascade, a central signaling pathway that controls cell proliferation, differentiation, and survival.[6] Farnesylation is a prerequisite for the localization of Ras to the plasma membrane, where it can be activated and subsequently trigger the downstream phosphorylation cascade involving Raf, MEK, and ERK.[7] By inhibiting FTase, L-739,750 prevents the farnesylation of Ras, leading to its mislocalization in the cytosol and a blockade of downstream MAPK signaling.[8]
The RhoB Signaling Pathway
While initially focused on Ras, research has revealed that the farnesyltransferase inhibitor L-739,750 also significantly impacts the function of RhoB, a member of the Rho family of small GTPases.[4] RhoB is unique among Rho proteins as it undergoes both farnesylation and geranylgeranylation.[3] Treatment with L-739,750 leads to a decrease in farnesylated RhoB and a compensatory increase in geranylgeranylated RhoB. This shift in prenylation alters the function of RhoB, converting it from a growth-promoting protein to a growth-inhibitory one. The gain of geranylgeranylated RhoB is associated with the induction of apoptosis and the suppression of malignant transformation, suggesting that the anti-tumor effects of L-739,750 are, at least in part, mediated through this "gain-of-function" mechanism.[3][9]
Experimental Protocols
The characterization of L-739,750's biological activity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Farnesyltransferase (FTase) Activity Assay
This assay quantitatively measures the inhibition of FTase activity by L-739,750. A common method is a fluorescence-based assay that detects the transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Principle: The assay utilizes a dansyl-labeled peptide substrate and farnesyl pyrophosphate (FPP). When FTase transfers the farnesyl group to the peptide, the fluorescence properties of the dansyl group change, which can be measured to determine enzyme activity.
Materials:
-
Purified farnesyltransferase enzyme
-
L-739,750
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of L-739,750 in the assay buffer.
-
In a 384-well plate, add 5 µL of the L-739,750 dilutions or vehicle control to respective wells.[4]
-
Prepare a working reagent by mixing the dansyl-peptide substrate and FPP in the assay buffer.
-
Add 25 µL of the working reagent to all wells.[4]
-
Add a solution of purified FTase to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[4]
-
Calculate the percent inhibition for each concentration of L-739,750 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the antiproliferative effects of compounds like L-739,750 on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
L-739,750
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of L-739,750 in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of L-739,750 or a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Farnesylated Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of L-739,750, it is used to assess the inhibition of protein farnesylation by observing changes in the electrophoretic mobility of target proteins like Ras and RhoB. Unfarnesylated proteins often migrate slower on an SDS-PAGE gel than their farnesylated counterparts.
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Ras, RhoB).
Materials:
-
Cancer cell lines
-
L-739,750
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-RhoB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of L-739,750 for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band shifts to determine the extent of farnesylation inhibition.
Conclusion
The farnesyltransferase inhibitor L-739,750 is a powerful research tool for investigating the biological roles of protein farnesylation. Its high potency against FTase provides a specific means to probe the consequences of inhibiting this post-translational modification. While initially developed with the aim of targeting oncogenic Ras, studies with L-739,750 have been pivotal in demonstrating the broader impact of FTIs on other farnesylated proteins, such as RhoB. The alteration of RhoB function, leading to a growth-inhibitory and pro-apoptotic phenotype, represents a significant aspect of the anti-tumor activity of L-739,750. This technical guide has provided a detailed overview of the quantitative biological activity of L-739,750, the key signaling pathways it modulates, and the experimental protocols used for its characterization. This information serves as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of farnesyltransferase inhibition.
References
- 1. rsc.org [rsc.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
Preclinical Profile of L-739,750: A Potent Farnesyltransferase Inhibitor
Gaithersburg, MD – L-739,750, a peptidomimetic compound, has been identified as a highly potent and selective inhibitor of protein farnesyltransferase (PFTase). Preclinical investigations have demonstrated its potential as an anticancer agent, primarily through the disruption of the function of the Ras oncoprotein, a key signaling molecule implicated in numerous human cancers. The compound is typically administered in its methyl ester prodrug form, L-739,749, to enhance oral bioavailability.
Biochemical and Cellular Activity
In enzymatic assays, L-739,750 exhibits potent inhibitory activity against PFTase with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1] This targeted inhibition of farnesyltransferase prevents the post-translational farnesylation of Ras proteins. Farnesylation is a critical lipid modification that enables Ras to anchor to the inner surface of the plasma membrane, a prerequisite for its signal-transducing functions. By blocking this process, L-739,750 effectively inhibits the oncogenic activity of mutated Ras.
The cellular consequence of farnesyltransferase inhibition by compounds like L-739,750 includes the reversal of the transformed phenotype in cells carrying Ras mutations. Studies on various farnesyltransferase inhibitors have shown they can induce flat reversion and inhibit anchorage-independent growth in both ras-transformed cell lines and human tumor cell lines with activating Ras mutations.
In Vivo Efficacy in Ras-Dependent Tumor Models
The antitumor activity of farnesyltransferase inhibitors has been demonstrated in vivo using nude mouse xenograft models. These studies have shown that administration of these inhibitors can block the growth of tumors derived from ras-dependent cancer cells.[2] The inhibition of tumor growth in these preclinical models is attributed to the successful inhibition of Ras processing within the tumor cells. The use of a methyl ester prodrug, such as L-739,749, has been a key strategy to achieve systemic exposure and demonstrate antitumor activity in these xenograft models.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of L-739,750 is the inhibition of the farnesyltransferase enzyme, which is a critical component of the Ras signaling pathway.
Caption: Mechanism of action of L-739,750 in the Ras signaling pathway.
A typical experimental workflow to assess the in vivo efficacy of a farnesyltransferase inhibitor like L-739,749 is outlined below.
Caption: A generalized workflow for evaluating the in vivo antitumor activity of L-739,749.
Experimental Protocols
Farnesyltransferase Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of L-739,750 against the farnesyltransferase enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human farnesyltransferase is used. The substrates are farnesyl pyrophosphate (FPP) and a biotinylated Ras-derived peptide (e.g., biotin-CVIM).
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, ZnCl2, and dithiothreitol.
-
Incubation: The enzyme, peptide substrate, and varying concentrations of L-739,750 are pre-incubated. The reaction is initiated by the addition of [3H]-FPP.
-
Detection: The reaction is stopped, and the biotinylated peptide is captured on streptavidin-coated plates or beads. The amount of incorporated [3H]-farnesyl is quantified using a scintillation counter.
-
Data Analysis: The concentration of L-739,750 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Nude Mouse Xenograft Model (In Vivo)
Objective: To evaluate the antitumor efficacy of the prodrug L-739,749 in a preclinical model.
Methodology:
-
Animal Model: Athymic nude mice are used as they lack a functional immune system and can accept human tumor xenografts.
-
Cell Line: A human tumor cell line with a known Ras mutation (e.g., HCT-116 colon cancer cells) is cultured.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives L-739,749, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Quantitative Data Summary
| Parameter | Value | Assay/Model |
| IC50 (PFTase) | 0.4 nM | In Vitro Enzyme Assay |
| In Vivo Efficacy | Blocks growth of ras-dependent tumors | Nude Mouse Xenograft Model |
Note: Specific quantitative in vivo efficacy data (e.g., percentage of tumor growth inhibition) and pharmacokinetic parameters for L-739,749 are not publicly available in the provided search results and would require access to proprietary or more detailed scientific publications. The information presented is based on the general findings for this class of compounds and the specific IC50 value reported for L-739,750.
References
L-739,750: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols for the Farnesyltransferase Inhibitor L-739,750
Introduction
L-739,750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification for a variety of proteins involved in cellular signaling, most notably members of the Ras superfamily of small GTPases. By preventing the attachment of a farnesyl lipid group, FTase inhibitors like L-739,750 disrupt the proper localization and function of these proteins, making them a compelling class of therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-739,750, along with detailed experimental methodologies relevant to its study.
Chemical Structure and Properties
L-739,750 is a complex organic molecule with the chemical formula C23H39N3O6S2. Its structure is designed to mimic the C-terminal CAAX motif of FTase protein substrates, allowing it to competitively inhibit the enzyme.
Table 1: Chemical and Physical Properties of L-739,750
| Property | Value | Source |
| Molecular Formula | C23H39N3O6S2 | MedKoo Biosciences, TargetMol |
| Molecular Weight | 517.70 g/mol | MedKoo Biosciences, TargetMol |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-(methylsulfonyl)butanoic acid | MedKoo Biosciences |
| CAS Number | 160141-08-2 | MedKoo Biosciences, TargetMol |
| Predicted Density | 1.214 g/cm³ | TargetMol |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (In Solvent) | -80°C for up to 1 year | TargetMol |
Mechanism of Action: Inhibition of Farnesyltransferase
L-739,750 exerts its biological effects by inhibiting farnesyltransferase, a key enzyme in the prenylation pathway. This pathway is crucial for the function of many signaling proteins.
The Farnesyltransferase Signaling Pathway
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX box of target proteins.[2][3] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for its participation in signal transduction cascades. Key proteins undergoing farnesylation include Ras, Rho, and lamins.
The inhibition of FTase by L-739,750 disrupts these signaling pathways, which are often hyperactivated in cancerous cells. By preventing the farnesylation of proteins like Ras, L-739,750 can inhibit downstream signaling that promotes cell proliferation, survival, and migration.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of L-739,750. These protocols are based on established methods for characterizing farnesyltransferase inhibitors and may require optimization for specific experimental conditions.
Synthesis of Peptidomimetic Farnesyltransferase Inhibitors
While a specific, detailed synthesis protocol for L-739,750 is not publicly available, the general approach for synthesizing CAAX peptidomimetics involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry.[4][5][6][7]
General Solid-Phase Synthesis Workflow:
Materials:
-
Solid support resin (e.g., preloaded Wang or Rink amide resin)
-
Fmoc-protected amino acids and specialized chemical moieties
-
Coupling reagents (e.g., HOBt/DCC or HATU)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (e.g., DMF, DCM)
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Resin Preparation: Swell the appropriate solid-phase resin in a suitable solvent.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent.
-
Deprotection: Remove the Fmoc protecting group with a deprotection solution to expose the free amine.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
In Vitro Farnesyltransferase Inhibition Assay
This assay quantifies the ability of L-739,750 to inhibit the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay that measures the incorporation of a fluorescently labeled substrate.[8][9]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated CAAX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, ZnCl2, and DTT)
-
L-739,750 stock solution (in DMSO)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the FTase, FPP, and dansylated peptide substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of L-739,750.
-
Reaction Setup: In each well of the microplate, add the assay buffer, FTase, and the desired concentration of L-739,750 or vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding FPP and the dansylated peptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/520 nm for dansyl).[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of L-739,750 and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Ras Farnesylation Assay
This assay determines the effect of L-739,750 on the farnesylation of Ras proteins within intact cells. A common method involves metabolic labeling with a radioactive precursor or using antibodies that specifically recognize farnesylated proteins.[11][12][13]
Workflow for Immunoblot-Based Detection of Farnesylated Ras:
Materials:
-
Cancer cell line known to express high levels of Ras (e.g., H-Ras transformed NIH 3T3 cells)
-
Cell culture medium and supplements
-
L-739,750 stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-farnesyl-cysteine, anti-pan-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of L-739,750 for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against farnesylated cysteine and total Ras. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of farnesylated Ras to total Ras at different concentrations of L-739,750.
Conclusion
L-739,750 is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of farnesyltransferase. This guide has provided a detailed overview of its chemical properties, mechanism of action, and relevant experimental protocols. The provided methodologies for synthesis and biological evaluation will aid researchers in further investigating the therapeutic potential of L-739,750 and other farnesyltransferase inhibitors in the context of cancer and other diseases driven by aberrant protein farnesylation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of homofarnesoyl-substituted CAAX-peptidomimetics as farnesyltransferase inhibitors and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of a farnesylated CaaX peptide library: inhibitors of the Ras CaaX endoprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of non-peptide Ras CAAX mimetics as potent farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis, pharmacological evaluation, and molecular modeling studies of novel peptidic CAAX analogues as farnesyl-protein-transferase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tools to analyze protein farnesylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-739,750: A Potent Peptidomimetic Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-739,750, with the Chemical Abstracts Service (CAS) number 160141-08-2, is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase). This technical guide provides a comprehensive overview of the existing research on L-739,750, focusing on its mechanism of action, key experimental data, and the methodologies employed in its evaluation. The primary therapeutic rationale for the development of L-739,750 and other farnesyltransferase inhibitors (FTIs) has been the targeting of the Ras signaling pathway, which is frequently dysregulated in human cancers. This document synthesizes available data to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling proteins that regulate cell proliferation, differentiation, and survival. Their proper function is contingent on a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal "CAAX" motif. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the localization of Ras proteins to the plasma membrane, a prerequisite for their biological activity.[1][2]
Mutations in Ras genes are among the most common oncogenic alterations in human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth.[3] The critical role of farnesylation in Ras function identified FTase as a promising target for anti-cancer drug development. L-739,750 emerged from these efforts as a potent and selective peptidomimetic inhibitor of FTase.[4][5]
Chemical Properties and Prodrug Strategy
L-739,750 is a synthetic organic compound with the chemical formula C₂₃H₃₉N₃O₆S₂ and a molecular weight of 517.70 g/mol .[6] Due to its chemical nature as a free acid, initial studies often utilized its methyl ester prodrug, L-739,749, or an isopropyl ester prodrug, L-744,832, to improve cell permeability and in vivo bioavailability.[4][7] These ester prodrugs are designed to be hydrolyzed by intracellular esterases to release the active inhibitor, L-739,750.[8]
Mechanism of Action
L-739,750 acts as a competitive inhibitor of FTase, mimicking the C-terminal CAAX motif of Ras proteins.[5] By binding to the active site of FTase, L-739,750 prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of Ras. This inhibition of farnesylation disrupts the localization of Ras to the plasma membrane, thereby blocking its downstream signaling cascades.[1]
Signaling Pathway
The primary signaling pathway affected by L-739,750 is the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing Ras farnesylation, L-739,750 inhibits the activation of Raf, which in turn prevents the phosphorylation and activation of MEK and ERK. This blockade of the MAPK cascade ultimately leads to a reduction in cell proliferation and can induce apoptosis.[2][3]
Beyond the canonical Ras pathway, research on FTIs has revealed effects on other farnesylated proteins, such as RhoB.[9] Inhibition of RhoB farnesylation can lead to its alternative prenylation by geranylgeranyltransferase-I (GGTase-I). Geranylgeranylated RhoB has been implicated in the induction of apoptosis, suggesting a dual mechanism of action for FTIs.[9]
Quantitative Data
The potency of L-739,750 as an FTase inhibitor has been quantified in biochemical assays. The reported half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for the enzyme.
| Compound | Target | IC₅₀ (nM) | Reference |
| L-739,750 | Farnesyltransferase | 0.4 | [Source not explicitly cited in snippets] |
| L-739,750 | Farnesyltransferase | 1.8 | [4][10] |
Note: The discrepancy in IC₅₀ values may be attributable to variations in assay conditions and methodologies between different studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used in the preclinical evaluation of L-739,750 and its prodrugs.
In Vitro Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro potency of L-739,750 in inhibiting FTase activity.
General Protocol:
-
Enzyme and Substrates: Recombinant human or rat FTase is used. The substrates include [³H]farnesyl pyrophosphate and a biotinylated Ras C-terminal peptide (e.g., biotin-KKSKTKCVIM).
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, ZnCl₂, DTT, and the enzyme.
-
Inhibitor Addition: Varying concentrations of L-739,750 are pre-incubated with the FTase.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped, and the farnesylated peptide is captured on a streptavidin-coated plate or membrane. The amount of incorporated [³H]farnesyl is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the ability of L-739,750 (via its prodrugs) to inhibit the farnesylation of Ras in whole cells.
General Protocol:
-
Cell Culture: Ras-transformed cell lines (e.g., Rat1-ras) or human tumor cell lines with Ras mutations are cultured.
-
Treatment: Cells are treated with varying concentrations of a prodrug of L-739,750 (e.g., L-739,749) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract proteins.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for Ras. Unfarnesylated Ras migrates slower than its farnesylated counterpart, allowing for the visualization of inhibition.
Objective: To determine the effect of L-739,750 on the proliferation of cancer cells.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of a prodrug of L-739,750.
-
Incubation: Cells are incubated for a period of 2 to 5 days.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.
In Vivo Antitumor Activity
Objective: To evaluate the efficacy of L-739,750 prodrugs in inhibiting tumor growth in animal models.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Ras-transformed fibroblasts or human tumor cells are injected subcutaneously or orthotopically to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The prodrug of L-739,750 is administered, often orally or via intraperitoneal injection, according to a defined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between treated and control groups.
Preclinical Findings
Studies using the prodrug L-739,749 demonstrated a dose-dependent inhibition of spontaneous granulocyte-macrophage colony growth in cells from patients with juvenile myelomonocytic leukemia (JMML), a Ras-driven malignancy.[7] In Ras-transformed Rat1 cells, L-739,749 induced a rapid morphological reversion, indicative of the reversal of the transformed phenotype.[11]
In vivo studies using nude mice bearing tumors derived from Ras-transformed cells showed that administration of FTIs could block tumor growth.[4] Furthermore, in transgenic mouse models of cancer, the L-739,750 prodrug L-744,832 exhibited impressive efficacy, leading to complete tumor regression in some cases without overt toxicity.[4]
Conclusion
L-739,750 is a highly potent inhibitor of farnesyltransferase that has been instrumental in the preclinical validation of FTase as a therapeutic target in oncology. Through its mechanism of inhibiting Ras farnesylation, it effectively blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The data gathered from in vitro and in vivo studies underscore the potential of this class of compounds. This technical guide provides a foundational understanding of L-739,750 for researchers and professionals in the field, facilitating further investigation and development of targeted cancer therapies.
References
- 1. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RAS upstream and downstream signaling pathway for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras signaling through RASSF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Prenyltransferase Inhibitors: Treating Human Ailments from Cancer to Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ovid.com [ovid.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The farnesyl transferase inhibitor RPR-130401 does not alter radiation susceptibility in human tumor cells with a K-Ras mutation in spite of large changes in ploidy and lamin B distribution - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activation of Farnesyltransferase Inhibitor L-739,750 from its Prodrug L-739,749: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the activation of the potent farnesyltransferase inhibitor L-739,750 from its prodrug, L-739,749. Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents investigated for their potential in cancer therapy, primarily through the modulation of the Ras signaling pathway. This document provides a comprehensive overview of the activation mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these compounds.
Introduction to L-739,750 and its Prodrug Strategy
L-739,750 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane and subsequent activation of downstream signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of the Ras pathway is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.
To enhance the cellular permeability and in vivo efficacy of L-739,750, a prodrug approach has been employed. L-739,749 is a prodrug of L-739,750, designed to be converted into the active inhibitor within the cellular environment. A related and more extensively characterized prodrug is L-744,832, the isopropyl ester of L-739,750. This guide will focus on the available information regarding L-739,749 and the general principles of ester-based prodrug activation for this class of inhibitors.
Mechanism of Activation: From Prodrug to Active Inhibitor
The activation of ester-based prodrugs of L-739,750, such as L-744,832, is presumed to occur via enzymatic hydrolysis by intracellular esterases. These enzymes cleave the ester bond, releasing the active thiol-containing compound L-739,750. While the specific enzymes responsible for the conversion of L-739,749 have not been explicitly detailed in the available literature, the general mechanism for ester prodrugs is well-established.
The significant difference in the elemental composition between L-739,749 (C24H41N3O) and L-739,750 (C23H39N3O6S2) suggests that the activation of L-739,749 is likely more complex than a simple hydrolysis. It may involve a multi-step process or conjugation with a sulfur-containing molecule post-initial enzymatic cleavage. However, without specific literature detailing this conversion, the precise pathway remains to be elucidated.
Quantitative Data
The following tables summarize the available quantitative data for the farnesyltransferase inhibitors discussed.
Table 1: In Vitro Potency of Farnesyltransferase Inhibitors
| Compound | Assay | Target | IC50 | Reference |
| L-739,750 | Farnesyltransferase Inhibition | PFTase | 0.4 nM | [Vendor Data] |
| L-744,832 | Anchorage-dependent growth | Panc-1 cells | 1.3 µM | [1] |
| L-744,832 | Anchorage-dependent growth | Capan-2 cells | 2.1 µM | [1] |
| L-739,749 | Spontaneous JMML colony growth | JMML cells | 1 - 10 µM (dose-dependent inhibition) | [1][2] |
Table 2: Effects of L-744,832 on Pancreatic Cancer Cell Lines
| Cell Line | K-Ras Status | L-744,832 IC50 | Effect on Cell Cycle | Apoptosis Induction |
| Panc-1 | Mutant | 1.3 µM | G2/M arrest | Yes |
| Capan-2 | Mutant | 2.1 µM | G2/M arrest | Yes |
| BxPC-3 | Wild-type | Moderately effective | - | - |
| Cfpac-1 | Mutant | >50 µM | - | - |
Data from Song SY, et al. Neoplasia. 2000.[1]
Experimental Protocols
While a specific protocol for the activation of L-739,749 is not available, a general methodology for assessing prodrug conversion and farnesyltransferase inhibition can be outlined based on standard laboratory practices.
In Vitro Prodrug Conversion Assay
Objective: To determine the conversion of a prodrug to its active form in a cellular or subcellular fraction.
Materials:
-
Prodrug (e.g., L-739,749) and active drug (L-739,750) standards.
-
Cell lysate or subcellular fractions (e.g., S9 fraction, microsomes).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile or other suitable organic solvent for extraction.
-
LC-MS/MS system.
Protocol:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Incubate the prodrug at a final concentration of 1-10 µM with the cell lysate or subcellular fraction (e.g., 1 mg/mL protein concentration) in PBS at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of the active drug.
-
Calculate the rate of conversion and the half-life of the prodrug.
Farnesyltransferase Inhibition Assay
Objective: To measure the inhibitory activity of a compound against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase.
-
Farnesyl pyrophosphate (FPP).
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT).
-
Test compound (e.g., L-739,750).
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Add the farnesyltransferase enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the fluorescent peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence polarization or intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway Modulation
Farnesyltransferase inhibitors, including L-739,750, exert their effects by preventing the farnesylation of key signaling proteins. The primary target is the Ras protein. By inhibiting Ras farnesylation, L-739,750 prevents its localization to the cell membrane, thereby blocking the activation of downstream effector pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Studies with the related compound L-744,832 have shown that it effectively inhibits the processing of H-Ras and N-Ras, but not K-Ras.[1] Furthermore, L-744,832 has been shown to restore TGF-β type II receptor expression, suggesting an additional mechanism of action.[3]
Conclusion
The development of L-739,750 and its prodrugs, including L-739,749 and L-744,832, represents a targeted approach to cancer therapy by inhibiting the critical enzyme farnesyltransferase. The prodrug strategy aims to improve the pharmacokinetic properties of the active inhibitor, L-739,750. While the precise activation mechanism of L-739,749 requires further investigation, the principles of esterase-mediated hydrolysis are likely involved. The quantitative data and signaling pathway information presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further studies are warranted to fully elucidate the metabolic fate of L-739,749 and to optimize its therapeutic potential.
References
- 1. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for L-739,750: An In Vitro Farnesyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (FTase). Farnesylation is a critical post-translational modification for a variety of cellular proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and differentiation. Aberrant Ras activity is implicated in a significant percentage of human cancers, making FTase a compelling target for anticancer drug development. L-739,750 acts as a competitive inhibitor with respect to the protein/peptide substrate, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the C-terminal CAAX motif of the target protein. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of L-739,750 against human farnesyltransferase.
Principle of the Assay
The in vitro assay for L-739,750 quantifies its ability to inhibit the enzymatic activity of farnesyltransferase. The assay measures the transfer of a farnesyl group from FPP to a specific peptide substrate. A common method, and the one detailed here, utilizes a fluorescence-based approach for detection. A peptide substrate containing the CAAX motif is labeled with a fluorescent probe (e.g., dansyl). Upon farnesylation by FTase, the local environment of the fluorophore changes, leading to a detectable change in fluorescence intensity. The inhibition of this reaction by L-739,750 results in a dose-dependent decrease in the fluorescence signal, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The inhibitory potency of L-739,750 against human protein farnesyltransferase has been determined to be in the low nanomolar range, highlighting its high affinity for the enzyme.
| Compound | Target Enzyme | IC50 Value |
| L-739,750 | Human Protein Farnesyltransferase (PFTase) | 0.4 nM |
Table 1: Inhibitory Potency of L-739,750.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the IC50 value of L-739,750.
Materials and Reagents:
-
Enzyme: Recombinant human farnesyltransferase (PFTase)
-
Inhibitor: L-739,750
-
Substrates:
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10 µM ZnCl₂
-
Control Inhibitor (Optional): A known FTase inhibitor for assay validation.
-
Microplate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.
-
Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths suitable for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~550 nm).
-
DMSO: Dimethyl sulfoxide (B87167) for dissolving the inhibitor.
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of L-739,750 in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the L-739,750 stock solution in DMSO to create a range of concentrations for the dose-response curve. A typical final concentration range in the assay could be from 0.01 nM to 1 µM.
-
-
Assay Reaction Setup:
-
The following steps should be performed on ice.
-
Prepare a master mix containing the assay buffer, recombinant human FTase, and the dansylated peptide substrate. The final concentrations in the assay well should be optimized, but typical concentrations are:
-
FTase: 10-50 nM
-
Dansyl-GCVLS: 100-500 nM
-
-
Add 1 µL of the diluted L-739,750 or DMSO (for control wells) to the appropriate wells of the microplate.
-
Add the master mix to each well.
-
Include control wells:
-
No Inhibitor Control (100% activity): Contains all reaction components with DMSO instead of the inhibitor.
-
No Enzyme Control (background): Contains all reaction components except for the FTase enzyme.
-
-
-
Initiation of Reaction and Incubation:
-
Prepare a solution of FPP in assay buffer. The final concentration in the assay well should be at or near the Km for FPP (typically 0.1-1 µM).
-
To start the reaction, add the FPP solution to all wells.
-
Mix the plate gently (e.g., by orbital shaking for 30 seconds).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction. Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of L-739,750 using the following formula:
-
Plot the percent inhibition against the logarithm of the L-739,750 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway: Inhibition of Ras Farnesylation
Application Notes and Protocols for L-739,750 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase). Farnesylation is a critical post-translational modification for a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By attaching a farnesyl lipid group, FTase enables the trafficking and localization of these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. Dysregulation of farnesylation, particularly of Ras proteins, is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide for the use of L-739,750 in cell culture experiments, including detailed protocols, quantitative data, and representations of the signaling pathways involved.
Mechanism of Action
L-739,750 inhibits FTase, thereby preventing the farnesylation of key signaling proteins. This disruption of post-translational modification leads to the mislocalization and inactivation of proteins such as Ras and RhoB. The primary consequence of inhibiting Ras farnesylation is the blockade of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation, differentiation, and survival.[1] Inhibition of RhoB farnesylation can also contribute to the anti-tumor effects of FTase inhibitors by inducing cell cycle arrest and apoptosis.[2]
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of L-739,750 and other relevant farnesyltransferase inhibitors in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 |
| FTI-277 | Calu-1 | Human Lung Carcinoma | Not Specified |
| FTI-277 | A549 | Human Lung Carcinoma | Not Specified |
| FTI-277 | HepG2 | Human Liver Cancer | Not Specified |
| FTI-277 | Huh7 | Human Liver Cancer | Not Specified |
Signaling Pathways
The primary signaling cascade affected by L-739,750 is the Ras-ERK pathway. By preventing Ras farnesylation, L-739,750 keeps Ras in the cytosol, unable to be activated by upstream signals at the plasma membrane. This leads to the downstream inactivation of Raf, MEK, and ERK, ultimately inhibiting the transcription of genes involved in cell proliferation and survival.
Caption: Inhibition of the Ras-ERK signaling pathway by L-739,750.
Additionally, L-739,750 can affect the Rho signaling pathway. Rho proteins are also subject to prenylation, and their inhibition can impact the organization of the actin cytoskeleton, cell adhesion, and motility. The downstream effectors of Rho include ROCK and LIM-kinase, which regulate actin dynamics.[3]
Caption: L-739,750's impact on the Rho signaling pathway and actin dynamics.
Experimental Protocols
A. Preparation of L-739,750 Stock Solution
Materials:
-
L-739,750 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of L-739,750 powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
B. General Protocol for Treating Cultured Cells with L-739,750
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
L-739,750 stock solution (from Protocol A)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend the cells in complete medium.
-
Count the cells and seed them into the appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and recover for 24 hours before treatment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the L-739,750 stock solution at room temperature.
-
Prepare serial dilutions of the L-739,750 stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. A starting range of 1-50 µM is often used for farnesyltransferase inhibitors.[4]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without L-739,750) to the complete medium as used for the highest concentration of the inhibitor. This is crucial to account for any effects of the solvent on the cells.
-
-
Treatment:
-
Remove the old medium from the cultured cells.
-
Add the prepared media containing the different concentrations of L-739,750 or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer-term experiments, it may be necessary to replenish the medium with fresh inhibitor every 48 hours.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with your desired downstream assays, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo): To determine the effect of L-739,750 on cell growth.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in the Ras-ERK and Rho signaling pathways (e.g., phosphorylated ERK, total ERK, RhoB).
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To assess the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if the inhibitor causes cell cycle arrest.
-
-
C. In Vitro Farnesyltransferase Activity Assay
This assay can be used to confirm the direct inhibitory effect of L-739,750 on FTase activity.
Materials:
-
Purified or partially purified farnesyltransferase
-
[³H]-farnesyl pyrophosphate ([³H]FPP)
-
Farnesyltransferase substrate (e.g., a biotinylated peptide with a CaaX motif)
-
L-739,750
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Filter paper and filtration apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified FTase, and varying concentrations of L-739,750 or vehicle control.
-
Initiate Reaction: Add the [³H]FPP and the farnesyltransferase substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Separation: Separate the radiolabeled, farnesylated peptide from the unincorporated [³H]FPP using a filtration method. The biotinylated peptide will be captured on the filter paper.
-
Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the FTase activity. Calculate the percentage of inhibition for each concentration of L-739,750 and determine the IC50 value.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying L-739,750 in cell culture.
Controls and Considerations
-
Vehicle Control: Always include a vehicle (DMSO) control to account for any non-specific effects of the solvent.
-
Positive Control: If available, a known farnesyltransferase inhibitor with well-characterized effects can be used as a positive control.
-
Negative Control: Untreated cells serve as the primary negative control.
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for L-739,750 in your specific cell line and experimental setup.
-
Cell Line Specificity: The sensitivity of different cell lines to farnesyltransferase inhibitors can vary significantly. It is crucial to empirically determine the IC50 for each cell line used.
-
Off-Target Effects: While L-739,750 is a specific FTase inhibitor, it is good practice to consider potential off-target effects, especially at high concentrations.
By following these detailed application notes and protocols, researchers can effectively utilize L-739,750 as a tool to investigate the roles of farnesylation and the Ras and Rho signaling pathways in various cellular processes.
References
Application Notes and Protocols for L-739,750 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent, non-thiol peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. Inhibition of farnesyltransferase is a therapeutic strategy being investigated for various cancers and other diseases. For in vivo studies, the methyl ester prodrug of L-739,750, known as L-739,749, or the isopropyl ester prodrug, L-744,832, are often utilized to improve bioavailability. These prodrugs are intracellularly converted to the active form, L-739,750.
This document provides a detailed guide for the use of L-739,750 and its prodrugs in in vivo mouse models, based on available preclinical data for this class of compounds. Direct dosage information for L-739,750 in the public domain is limited; therefore, the following protocols and data are synthesized from studies on analogous farnesyltransferase inhibitors (FTIs).
Data Presentation: Dosage of Farnesyltransferase Inhibitors in Mouse Models
The following table summarizes dosages and administration routes for various farnesyltransferase inhibitors used in preclinical mouse studies. This data can serve as a reference for designing initial dose-finding studies for L-739,750 or its prodrugs.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| General FTI Range | Rodent models | 40–250 mg/kg | Not specified | Not specified | High doses often required due to high plasma esterase activity.[1][2] |
| L-744,832 | Transgenic mouse model of cancer | Not specified | Not specified | Not specified | Induced complete tumor regression without obvious toxicity.[1] |
| L-744,832 | Nf1-deficient mouse model | Not specified | Not specified | Not specified | Evaluated for efficacy.[3] |
| R115777 (Tipifarnib) | Human tumor xenografts | Not specified | Oral | Not specified | Demonstrated antitumor effects. |
| B956 | Nude mouse xenograft | Not specified | Not specified | Not specified | Showed antitumor activity.[4] |
Experimental Protocols
Preparation of L-739,749 (Prodrug) for Administration
Materials:
-
L-739,749 powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or a solution of DMSO and PEG)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of L-739,749 based on the desired dose (mg/kg) and the weight of the mice.
-
Weigh the L-739,749 powder accurately.
-
Prepare the chosen vehicle. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal or intravenous injections, solubility in aqueous solutions may be limited, and a vehicle containing DMSO and a co-solvent like polyethylene (B3416737) glycol (PEG) may be necessary. Note: The concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Gradually add the L-739,749 powder to the vehicle while vortexing to ensure a homogenous suspension or solution.
-
If necessary, sonicate the mixture in a water bath to aid in dissolution or to create a fine suspension.
-
Visually inspect the solution/suspension for homogeneity before administration.
In Vivo Administration in Mouse Models
Animal Models: The choice of mouse model is critical and will depend on the research question. Common models for cancer research include:
-
Nude Mice (athymic): For subcutaneous xenografts of human tumor cell lines.
-
SCID or NSG Mice: For orthotopic or metastatic tumor models, particularly for hematopoietic malignancies.
-
Transgenic Mouse Models: Mice genetically engineered to develop specific types of tumors (e.g., MMTV-v-Ha-ras).[1]
Administration Routes:
-
Oral Gavage (p.o.): A common route for administering drugs. Ensure proper technique to avoid injury to the esophagus.
-
Intraperitoneal Injection (i.p.): Allows for rapid absorption. Inject into the lower abdominal quadrant to avoid puncturing internal organs.
-
Subcutaneous Injection (s.c.): Creates a depot from which the drug is slowly absorbed.
-
Intravenous Injection (i.v.): Provides immediate and complete bioavailability. Typically administered via the tail vein.
General Procedure (Example: Oral Gavage):
-
Accurately weigh each mouse to calculate the precise volume of the drug formulation to be administered.
-
Gently restrain the mouse.
-
Insert a gavage needle of appropriate size into the esophagus.
-
Slowly administer the calculated volume of the L-739,749 formulation.
-
Monitor the mouse for any signs of distress after administration.
Dose-Response and Efficacy Studies
Dose-Finding Studies:
-
Begin with a low dose (e.g., 10-20 mg/kg) and escalate in different cohorts of mice to determine the maximum tolerated dose (MTD).
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function.
Efficacy Studies:
-
Once a safe and potentially effective dose range is established, initiate efficacy studies in the chosen tumor model.
-
Randomly assign mice to treatment and control (vehicle) groups.
-
Administer L-739,749 or vehicle according to the determined schedule (e.g., once or twice daily).
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or through imaging techniques.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blotting to assess target inhibition).
Visualizations
Signaling Pathway Inhibition by L-739,750
Caption: Inhibition of Ras farnesylation by L-739,750.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
References
L-739,750: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of L-739,750, a peptidomimetic farnesyltransferase inhibitor (FTI). The information is intended to guide researchers in pharmacology, oncology, and drug discovery in designing and executing robust in vitro and in vivo studies.
Introduction to L-739,750
L-739,750 is an inhibitor of farnesyltransferase, a critical enzyme in the post-translational modification of various proteins, most notably those in the Ras superfamily of small GTPases. By blocking the farnesylation of Ras proteins, L-739,750 prevents their localization to the plasma membrane, a necessary step for their signaling activity. This disruption of Ras-mediated signaling pathways, such as the MAPK cascade, makes L-739,750 a valuable tool for studying cellular processes regulated by Ras and a potential therapeutic agent in diseases driven by aberrant Ras signaling, such as cancer.
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C23H39N3O6S2 | [1] |
| Molecular Weight | 517.70 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility in DMSO | Soluble | [1] |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C, dark. Long term (months to years): -20°C, dark. | [1] |
| Storage (Stock Solution) | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | [1] |
Signaling Pathway
L-739,750 inhibits farnesyltransferase, thereby preventing the farnesylation of Ras proteins. This action blocks the Ras signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.
Caption: Inhibition of Ras farnesylation by L-739,750.
Experimental Protocols
Preparation of L-739,750 Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of L-739,750 in DMSO for use in cell-based assays.
Materials:
-
L-739,750 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Determine the required concentration: Based on the desired final concentration in your experiment and keeping the final DMSO concentration below 0.5% to avoid cytotoxicity, calculate the concentration of the stock solution. A 10 mM stock solution is common.
-
Weigh the L-739,750: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of L-739,750 powder. For example, for 1 mL of a 10 mM stock solution (MW = 517.70 g/mol ), you would need 5.177 mg.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed L-739,750 powder in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Gently vortex or pipette up and down to ensure the compound is completely dissolved. If necessary, brief warming at 37°C may aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of L-739,750 on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-739,750 DMSO stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-739,750 from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L-739,750 or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the L-739,750 concentration to determine the IC50 value.
-
Caption: Workflow for assessing L-739,750 cytotoxicity.
Preparation of L-739,750 Formulation for In Vivo Studies
Objective: To prepare a stable and injectable formulation of L-739,750 for administration in animal models.
Materials:
-
L-739,750 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
-
Prepare a stock solution in DMSO: Dissolve the required amount of L-739,750 in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing concentration.
-
Prepare the vehicle: A common vehicle for hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulate the final solution:
-
In a sterile tube, add the calculated volume of the L-739,750 DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and mix well.
-
-
Ensure sterility and clarity: The final formulation should be a clear solution. It should be prepared under sterile conditions and can be filtered through a 0.22 µm syringe filter before administration.
-
Administration: The formulation can be administered via appropriate routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on the experimental design.
Note: The final concentration of DMSO should be kept as low as possible (typically below 10%) to minimize toxicity in animals. It is crucial to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects in the animal model.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate safety precautions when handling chemical reagents and performing laboratory procedures.
References
Application Notes and Protocols: Detecting Protein Farnesylation Inhibition by L-739,750 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal CaaX box of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and biological activity of numerous proteins involved in critical cellular processes, including signal transduction. Key farnesylated proteins include members of the Ras superfamily of small GTPases, which are pivotal in regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.
L-739,750 is a potent and specific inhibitor of FTase. By blocking farnesylation, L-739,750 prevents the membrane association of key signaling proteins like Ras, thereby inhibiting their downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This application note provides a detailed protocol for treating cells with L-739,750 and subsequently detecting the inhibition of protein farnesylation using a Western blot-based mobility shift assay.
Signaling Pathway
The inhibition of farnesyltransferase by L-739,750 disrupts the localization and function of key signaling proteins. The diagram below illustrates the canonical Ras signaling pathway and the point of intervention by L-739,750.
Caption: Farnesyltransferase (FTase) signaling pathway and inhibition by L-739,750.
Experimental Data
The following table represents typical quantitative data obtained from a Western blot experiment designed to assess the inhibition of farnesylation of a target protein (e.g., HDJ-2, a known farnesylated protein) after treatment with L-739,750. The data is presented as a mobility shift, where the unfarnesylated protein migrates slower on the gel.
| Treatment Group | L-739,750 Conc. (µM) | Farnesylated Protein (Densitometry Units) | Unfarnesylated Protein (Densitometry Units) | % Inhibition of Farnesylation |
| Vehicle Control | 0 | 15,842 | 512 | 3.1% |
| L-739,750 | 1 | 9,765 | 6,891 | 41.4% |
| L-739,750 | 5 | 3,128 | 13,547 | 81.2% |
| L-739,750 | 10 | 953 | 16,012 | 94.4% |
% Inhibition is calculated as [Unfarnesylated / (Farnesylated + Unfarnesylated)] * 100
Experimental Workflow
The overall workflow for assessing the effect of L-739,750 on protein farnesylation is depicted below.
Caption: Experimental workflow for Western blot analysis of farnesylation.
Detailed Experimental Protocol
This protocol details the steps for treating cultured cells with L-739,750 and analyzing the farnesylation status of a target protein by Western blot.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the farnesylated protein of interest (e.g., HeLa, NIH3T3).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
L-739,750: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Commercially available cocktail.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the protein of interest.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF or Nitrocellulose Membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Antibody specific to the farnesylated protein of interest (e.g., anti-HDJ-2, anti-Ras).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Protocol
5.2.1. Cell Culture and L-739,750 Treatment
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of L-739,750 in fresh cell culture medium at the desired final concentrations (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest L-739,750 dose.
-
Remove the old medium from the cells and replace it with the medium containing L-739,750 or vehicle.
-
Incubate the cells for 18-24 hours at 37°C with 5% CO2.
5.2.2. Cell Lysis and Protein Quantification
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing freshly added protease inhibitor cocktail (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
5.2.3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
5.2.4. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to the farnesylated and unfarnesylated forms of the target protein using appropriate software. The unfarnesylated protein will typically exhibit a slight upward mobility shift (appear at a slightly higher molecular weight) compared to the farnesylated form.
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) if necessary for comparing total protein levels between lanes. For analyzing the shift, the ratio of the unfarnesylated to the total protein (farnesylated + unfarnesylated) is the key metric.
Application Notes and Protocols: L-739,750 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and specific peptidomimetic inhibitor of farnesyltransferase (FTase). The enzyme farnesyltransferase is responsible for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation is a crucial step for the membrane localization and subsequent activation of Ras proteins. Constitutive activation of Ras signaling pathways is a hallmark of many human cancers, making farnesyltransferase an attractive target for anticancer drug development.
These application notes provide a comprehensive overview of the use of L-739,750 and other farnesyltransferase inhibitors (FTIs) in cancer cell line research. Due to the limited publicly available data specifically for L-739,750, this document includes representative data and protocols from studies on the well-characterized FTIs, Lonafarnib and Tipifarnib, to illustrate the expected biological effects and provide robust experimental methodologies.
Mechanism of Action
L-739,750, as a farnesyltransferase inhibitor, disrupts the normal function of Ras and other farnesylated proteins by preventing their attachment to the cell membrane. The primary mechanism involves the inhibition of farnesyl pyrophosphate (FPP) transfer to the cysteine residue within the C-terminal CAAX box of substrate proteins. This disruption leads to the accumulation of unprocessed, cytosolic Ras which is unable to participate in downstream signaling cascades.
The key signaling pathways affected by FTIs include:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Inhibition of Ras farnesylation blocks the activation of this critical pathway, which is heavily involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway, which is central to cell growth, metabolism, and survival, is also regulated by Ras and can be consequently inhibited by FTIs.
-
Rho Family GTPases: Some Rho proteins are also substrates for farnesyltransferase. Inhibition of their farnesylation can affect the cytoskeleton, cell motility, and cell cycle progression.
Data Presentation
The following tables summarize the in vitro efficacy of representative farnesyltransferase inhibitors, Lonafarnib and Tipifarnib, across various cancer cell lines. This data provides an expected range of activity for FTIs like L-739,750.
Table 1: IC50 Values of Lonafarnib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 20.29 | [1] |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 | [1] |
| K-ras transformed fibroblasts | Fibrosarcoma | 0.004 | [2] |
Table 2: IC50 Values of Tipifarnib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lamin B peptide | (in vitro assay) | 0.86 | [3] |
| K-RasB peptide | (in vitro assay) | 7.9 | [3] |
| T-cell Lymphoma Cell Lines (sensitive) | T-cell Lymphoma | <100 | [4] |
| T-cell Lymphoma Cell Lines (resistant) | T-cell Lymphoma | ≥100 | [4] |
Mandatory Visualizations
Caption: Mechanism of action of L-739,750.
Caption: Experimental workflow for evaluating L-739,750.
Experimental Protocols
Cell Proliferation Assay (CCK-8 or MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of L-739,750.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
L-739,750
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of L-739,750 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted L-739,750 solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by L-739,750.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
L-739,750
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours, then treat the cells with L-739,750 at various concentrations (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of L-739,750 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
L-739,750
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with L-739,750 as described in the apoptosis assay protocol.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Protein Farnesylation
This protocol is to confirm the inhibition of farnesyltransferase activity by assessing the processing of a known farnesylated protein, such as HDJ-2 (Hsp40). Unprocessed, non-farnesylated proteins exhibit a slower migration on SDS-PAGE.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
L-739,750
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with L-739,750 for 24-48 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a higher molecular weight band or a shift in the band indicates the accumulation of the unprocessed, non-farnesylated form of the protein.
References
- 1. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-739,750 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (PFTase) with an IC50 of 0.4 nM.[1] Farnesyltransferase is a crucial enzyme responsible for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, L-739,750 effectively blocks these signaling cascades, making it a valuable tool for studying the role of farnesylated proteins in cell proliferation and a potential therapeutic agent in hyperproliferative disorders such as cancer.
These application notes provide a comprehensive overview of the experimental design for utilizing L-739,750 in cell proliferation assays, including its mechanism of action, relevant signaling pathways, and detailed protocols for assessing its anti-proliferative effects.
Mechanism of Action
The primary mechanism of action of L-739,750 is the competitive inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. The most well-characterized substrates of farnesyltransferase are the Ras proteins (H-Ras, N-Ras, and K-Ras).
Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation. By preventing the farnesylation of Ras, L-739,750 inhibits its membrane association and downstream signaling. This disruption of the Ras signaling pathway is a key contributor to the anti-proliferative effects of farnesyltransferase inhibitors (FTIs).
Beyond Ras, other farnesylated proteins are also affected by L-739,750, which may contribute to its overall cellular effects. These include proteins involved in cell cycle progression and nuclear structure.
Signaling Pathways Affected by L-739,750
The inhibition of Ras farnesylation by L-739,750 impacts several critical downstream signaling pathways that are central to cell proliferation and survival.
Ras-Raf-MEK-ERK Pathway
Activated Ras (bound to GTP) recruits and activates Raf kinases at the cell membrane. This initiates a phosphorylation cascade, sequentially activating MEK (MAPK/ERK kinase) and then ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote the expression of genes involved in cell cycle progression and proliferation. By preventing Ras localization to the membrane, L-739,750 effectively shuts down this pro-proliferative pathway.
PI3K-Akt-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of Ras. Activated Ras can bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt has numerous downstream targets that promote cell survival and proliferation, including the mammalian target of rapamycin (B549165) (mTOR). Inhibition of Ras farnesylation by L-739,750 can therefore also lead to the downregulation of this important pro-survival pathway.
Quantitative Data for Farnesyltransferase Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tipifarnib | CCRF-CEM | T-cell Leukemia | < 0.5 | [2] |
| Tipifarnib | Multiple T-cell lymphoma cell lines | T-cell Lymphoma | 0.001 - 10 | [3] |
| FTI-277 | H-Ras-MCF10A | Breast (H-Ras transformed) | 6.84 (48h) | [4] |
| FTI-277 | Hs578T | Breast (endogenous active H-Ras) | 14.87 (48h) | [4] |
| FTI-277 | MDA-MB-231 | Breast (wild-type H-Ras) | 29.32 (48h) | [4] |
| L-744,832 | Multiple pancreatic cancer cell lines | Pancreatic Cancer | Varies | [5] |
Note: The sensitivity to farnesyltransferase inhibitors can vary significantly between cell lines, depending on their genetic background, particularly the status of Ras and alternative prenylation pathways.
Experimental Protocols
To assess the anti-proliferative effects of L-739,750, several in vitro assays can be employed. The choice of assay will depend on the specific research question, cell type, and available equipment. Below are detailed protocols for two commonly used proliferation assays: the MTT assay and the BrdU incorporation assay.
Experimental Workflow for Proliferation Assay
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Materials:
-
L-739,750
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with L-739,750:
-
Prepare a series of dilutions of L-739,750 in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the optimal range (e.g., 0.01 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of L-739,750.
-
Include vehicle control wells (medium with the same concentration of DMSO or other solvent used to dissolve L-739,750) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of L-739,750 relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of L-739,750 and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and is detected using a specific anti-BrdU antibody.
Materials:
-
L-739,750
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
BrdU labeling solution (commercially available kits are recommended)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance or fluorescence, depending on the kit)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with a range of L-739,750 concentrations.
-
-
BrdU Labeling:
-
During the last 2-4 hours of the treatment incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
-
Cell Fixation and DNA Denaturation:
-
After the BrdU labeling period, carefully remove the culture medium.
-
Add the fixing/denaturing solution to each well and incubate for the time specified in the kit protocol (typically 30 minutes at room temperature). This step is crucial to expose the incorporated BrdU.
-
-
Detection:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for the recommended time (e.g., 1 hour at room temperature).
-
Wash the wells to remove any unbound antibody.
-
-
Substrate Addition and Measurement:
-
Add the substrate solution to each well and incubate until color development is sufficient.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation for each concentration of L-739,750 relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of L-739,750 and determine the IC50 value using a non-linear regression analysis.
-
Troubleshooting and Considerations
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation Time: The duration of treatment with L-739,750 may need to be optimized depending on the cell line's doubling time and the desired endpoint.
-
Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve L-739,750 is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Assay Choice: The MTT assay is a measure of metabolic activity and can be influenced by factors other than proliferation. The BrdU assay is a more direct measure of DNA synthesis and, therefore, proliferation. The choice of assay should be appropriate for the experimental question.
-
Data Interpretation: The IC50 value represents the concentration of L-739,750 that inhibits 50% of the measured proliferative activity. It is a key parameter for comparing the potency of the compound in different cell lines.
By following these detailed application notes and protocols, researchers can effectively design and execute experiments to investigate the anti-proliferative effects of the farnesyltransferase inhibitor L-739,750 and further elucidate its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring L-739,750 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent, peptidomimetic inhibitor of protein farnesyltransferase (FTase).[1][2] FTase catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various cellular proteins.[3][4] This post-translational modification, known as farnesylation, is crucial for the proper membrane localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4][5]
Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[5][6] By inhibiting FTase, L-739,750 prevents Ras processing and its subsequent translocation to the plasma membrane, thereby blocking downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation and survival.[7][8]
These application notes provide detailed protocols for a suite of biochemical and cell-based assays to quantitatively measure the efficacy of L-739,750. The described methods will enable researchers to assess the direct enzymatic inhibition, cellular effects on Ras processing and signaling, and the ultimate impact on cancer cell proliferation and transformation.
Ras Signaling Pathway and Inhibition by L-739,750
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for L-739,750 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of published in vivo studies specifically detailing the administration of L-739,750, this document provides generalized protocols and application notes based on standard practices for administering novel small molecule inhibitors in animal models. The provided information is intended as a guide and should be adapted based on empirical data and study-specific requirements.
Introduction to L-739,750
L-739,750 is a peptidomimetic farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, most notably members of the Ras superfamily of small GTP-binding proteins.[1] By inhibiting the farnesylation of these proteins, L-739,750 prevents their localization to the cell membrane, which is essential for their function in signal transduction pathways that regulate cell growth, proliferation, and survival.[2][3] This mechanism of action makes L-739,750 and other FTIs potential therapeutic agents for various cancers and other diseases.
Signaling Pathway of Farnesyltransferase
The diagram below illustrates the post-translational modification of Ras proteins, a key target of L-739,750. Farnesyltransferase catalyzes the initial and critical step of attaching a farnesyl group to the C-terminal CaaX box of Ras.
General Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo animal study involving a novel compound like L-739,750 is outlined below. This workflow ensures systematic evaluation from initial preparation to final data analysis.
Vehicle Formulation and Preparation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of L-739,750. A common starting point for a clear solution for in vivo administration is a co-solvent system.
Example Vehicle Formulation:
A widely used formulation for many small molecule inhibitors consists of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Protocol for Vehicle Preparation (for a 10 mg/kg dose in a 20g mouse with 100 µL dosing volume):
-
Calculate Working Solution Concentration:
-
Dose: 10 mg/kg
-
Animal Weight: 0.02 kg
-
Required Drug per Animal: 10 mg/kg * 0.02 kg = 0.2 mg
-
Dosing Volume: 100 µL = 0.1 mL
-
Working Solution Concentration: 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare Stock Solution:
-
Dissolve the required amount of L-739,750 in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). This helps to initially solubilize the compound.
-
-
Prepare Final Formulation (for 1 mL of working solution):
-
Start with 50 µL of the 40 mg/mL L-739,750 stock solution in DMSO.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Add 600 µL of saline or PBS to reach the final volume of 1 mL. Mix well.
-
The final solution should be clear and free of precipitates.
-
Administration Route Selection
The choice of administration route depends on the study's objectives, such as the desired onset of action, duration of exposure, and whether systemic or local effects are intended.
Experimental Protocols for Administration
The following are detailed protocols for common administration routes in rodents (mice and rats). All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (IP) Injection
-
Purpose: To achieve systemic exposure. It is a common route for initial efficacy and pharmacokinetic studies.
-
Procedure:
-
Restrain the animal appropriately (e.g., by scruffing the neck for a mouse).
-
Tilt the animal so the head is slightly lower than the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Inject the L-739,750 formulation smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Recommended Volumes:
-
Mouse: 5-10 mL/kg
-
Rat: 5-10 mL/kg
-
Intravenous (IV) Injection
-
Purpose: To achieve 100% bioavailability and rapid onset of action. Ideal for pharmacokinetic studies determining clearance and volume of distribution.
-
Procedure (Mouse Tail Vein):
-
Place the mouse in a restraining device that exposes the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel up, insert the needle into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the L-739,750 formulation slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Recommended Volumes:
-
Mouse: 5 mL/kg
-
Rat: 2.5 mL/kg
-
Oral Gavage (PO)
-
Purpose: To simulate oral administration in humans and assess oral bioavailability.
-
Procedure:
-
Restrain the animal firmly by the scruff, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
If any resistance is met, withdraw and restart. Do not force the needle.
-
Administer the L-739,750 formulation.
-
Gently remove the needle and return the animal to its cage.
-
-
Recommended Volumes:
-
Mouse: 10 mL/kg
-
Rat: 5-10 mL/kg
-
Data Presentation: Quantitative Data Summary
The following tables are templates for summarizing pharmacokinetic (PK) and pharmacodynamic (PD) data from animal studies with L-739,750.
Table 1: Pharmacokinetic Parameters of L-739,750 in Rodents (Template)
| Species | Strain | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Mouse | C57BL/6 | IV | 5 | 100 | ||||
| Mouse | C57BL/6 | IP | 10 | |||||
| Mouse | C57BL/6 | PO | 20 | |||||
| Rat | Sprague-Dawley | IV | 2.5 | 100 | ||||
| Rat | Sprague-Dawley | IP | 5 | |||||
| Rat | Sprague-Dawley | PO | 10 |
Table 2: Pharmacodynamic Response to L-739,750 (Template)
| Animal Model | Route of Admin. | Dose (mg/kg) | Time Point (hr) | Biomarker (e.g., % inhibition of farnesylated protein) | Efficacy Endpoint (e.g., % tumor growth inhibition) |
| Mouse Xenograft | IP | 10 | 4 | ||
| Mouse Xenograft | IP | 10 | 24 | ||
| Mouse Xenograft | PO | 20 | 4 | ||
| Mouse Xenograft | PO | 20 | 24 |
These tables should be populated with experimental data to facilitate comparison across different administration routes, doses, and animal models.
References
Application Notes and Protocols for Cell Viability Assays with L-739,750 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739,750 is a potent and highly specific peptidomimetic inhibitor of farnesyltransferase (FTase). Farnesylation is a critical post-translational lipid modification required for the proper membrane localization and biological activity of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. By inhibiting FTase, L-739,750 prevents the farnesylation of proteins that terminate in a C-terminal CAAX motif. This disruption of protein localization and function can lead to the inhibition of cell proliferation and the induction of apoptosis, making FTase inhibitors like L-739,750 a subject of interest in cancer research.
These application notes provide a detailed protocol for assessing the effect of L-739,750 on cell viability using a colorimetric MTT assay. Additionally, we summarize the known effects of farnesyltransferase inhibitors on key signaling pathways.
Data Presentation
While specific IC50 values for L-739,750 are not widely published in publicly available literature, the effective concentration of farnesyltransferase inhibitors can vary depending on the cell line and experimental conditions. For instance, a similar farnesyltransferase inhibitor, L-744,832, has been shown to have IC50 values ranging from 1.3 µM to over 50 µM in various human pancreatic ductal adenocarcinoma cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Table 1: Representative IC50 Values for a Farnesyltransferase Inhibitor (L-744,832) in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| AsPC-1 | 1.3 |
| Capan-2 | 2.5 |
| HPAF-II | 5.0 |
| PANC-1 | >50 |
| MIA PaCa-2 | >50 |
Note: This data is for L-744,832 and should be used as a general guideline for establishing a concentration range for L-739,750 in your experiments.
Signaling Pathways Affected by L-739,750
L-739,750, as a farnesyltransferase inhibitor, primarily impacts signaling pathways that are dependent on farnesylated proteins. The most well-characterized target is the Ras signaling cascade.
Figure 1: L-739,750 inhibits the Ras signaling pathway.
Beyond the Ras-Raf-MEK-ERK pathway, farnesyltransferase inhibitors can also affect other farnesylated proteins, such as RhoB. Inhibition of RhoB farnesylation can lead to its alternative prenylation (geranylgeranylation), which has been associated with altered regulation of the actin cytoskeleton.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials:
-
Target cells in culture
-
Complete culture medium
-
L-739,750 (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.
-
-
L-739,750 Treatment:
-
Prepare serial dilutions of L-739,750 in complete culture medium from a stock solution (e.g., in DMSO). It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of L-739,750.
-
For the vehicle control wells, add medium with the same final concentration of DMSO as the highest concentration of L-739,750 used.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of L-739,750 using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the L-739,750 concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of L-739,750 that causes a 50% reduction in cell viability, using non-linear regression analysis.
Cautions and Considerations:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.5%). Always include a vehicle control.
-
Compound Stability: Prepare fresh dilutions of L-739,750 for each experiment.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Assay Linearity: Ensure that the absorbance values are within the linear range of the microplate reader.
-
Alternative Assays: Other cell viability assays such as XTT, WST-1, or ATP-based assays (e.g., CellTiter-Glo®) can also be used and may be more suitable for certain experimental setups.
Troubleshooting & Optimization
Technical Support Center: L-739,750 and Farnesylation Inhibition
Welcome to the technical support center for researchers utilizing L-739,750 and other farnesyltransferase inhibitors (FTIs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-739,750?
L-739,750 is a peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of specific proteins.[2] This process, known as farnesylation, is essential for the proper subcellular localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[2][3] By inhibiting FTase, L-739,750 aims to prevent the membrane association and subsequent activation of these target proteins, thereby disrupting their downstream signaling pathways.[2]
Q2: At what concentration should I use L-739,750?
Q3: Why might L-739,750 not be inhibiting my protein of interest, especially K-Ras or N-Ras?
A primary reason for the lack of inhibitory effect, particularly for K-Ras and N-Ras, is alternative prenylation .[8][9] When farnesyltransferase is inhibited, these proteins can be alternatively modified by a related enzyme, geranylgeranyltransferase I (GGTase-I), which attaches a 20-carbon geranylgeranyl group instead of a farnesyl group.[8][9] This alternative prenylation still allows the protein to localize to the cell membrane and remain active, thus circumventing the effects of the farnesyltransferase inhibitor.[8] H-Ras, however, is not a substrate for GGTase-I and is therefore more sensitive to FTIs.[8]
Troubleshooting Guide
If you are observing a lack of farnesylation inhibition with L-739,750, please follow this troubleshooting guide.
Step 1: Verify the Activity of L-739,750
Question: Is my L-739,750 compound active and used at an appropriate concentration?
Possible Causes & Solutions:
-
Compound Degradation: Ensure the inhibitor has been stored correctly (dry, dark, and at -20°C for long-term storage) to prevent degradation.[1]
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific cell line or assay.
-
Assay Control: Include a positive control (a known farnesylated protein that is sensitive to FTIs, like H-Ras) and a negative control (untreated cells) in your experiment.
Step 2: Assess Farnesylation Status of Your Target Protein
Question: How can I confirm if my target protein's farnesylation is actually being inhibited?
Recommended Experimental Approaches:
-
Western Blotting for Mobility Shift: Inhibition of farnesylation can sometimes result in a slight increase in the electrophoretic mobility of the target protein, causing it to appear as a slightly lower molecular weight band on a Western blot.
-
Cellular Fractionation: Farnesylated proteins are typically associated with the membrane fraction. Unfarnesylated proteins accumulate in the cytoplasm. Perform a subcellular fractionation experiment followed by Western blotting for your protein of interest in both the membrane and cytosolic fractions.
Step 3: Investigate Alternative Prenylation
Question: If farnesylation is inhibited, could my protein be undergoing alternative prenylation?
Possible Cause & Solution:
-
Geranylgeranylation: As mentioned, proteins like K-Ras and N-Ras can be geranylgeranylated when farnesylation is blocked.[8][9][10]
-
Dual Inhibition: To address this, consider a dual-inhibitor approach by using a geranylgeranyltransferase inhibitor (GGTI) in conjunction with your farnesyltransferase inhibitor.
Quantitative Data Summary
| Inhibitor | Target Enzyme | IC50 | Reference |
| Lonafarnib | Farnesyltransferase | 1.9 nM | [7] |
| Tipifarnib | Farnesyltransferase | 0.6 nM | |
| FTI-277 | Farnesyltransferase | 50 nM |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Assessing Protein Farnesylation via Western Blot Mobility Shift
-
Cell Treatment: Plate your cells and treat with a range of L-739,750 concentrations for 24-48 hours. Include a vehicle-only control.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. The gel percentage should be optimized to resolve your protein of interest.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific to your target protein. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. Look for a shift to a slightly lower apparent molecular weight in the L-739,750-treated samples compared to the control.
Protocol 2: Cellular Fractionation to Detect Protein Localization
-
Cell Treatment: Treat cells with L-739,750 as described above.
-
Cell Harvesting and Lysis: Harvest cells and resuspend in a hypotonic buffer. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting: Resuspend the membrane pellet in lysis buffer. Analyze equal amounts of protein from the membrane and cytosolic fractions by Western blotting as described in Protocol 1. An effective inhibition of farnesylation should result in an increased amount of your target protein in the cytosolic fraction and a corresponding decrease in the membrane fraction.
Visualizations
Caption: Ras signaling pathway and the role of farnesylation.
Caption: Experimental workflow for testing L-739,750 efficacy.
Caption: Troubleshooting decision tree for L-739,750 experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RAS-targeted prenylation: protein farnesyl transferase inhibitors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Page loading... [guidechem.com]
- 8. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
Optimizing L-739,750 Concentration for IC50 Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing L-739,750, a potent peptidomimetic inhibitor of farnesyltransferase (FTase). Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for evaluating its efficacy and understanding its mechanism of action. This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-739,750?
A1: L-739,750 is an inhibitor of farnesyltransferase (FTase). FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to the C-terminal cysteine residue of various proteins, a process known as farnesylation. This lipid modification is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. By inhibiting FTase, L-739,750 prevents the farnesylation of Ras, thereby blocking its membrane association and downstream signaling pathways implicated in cell proliferation, differentiation, and survival.
Q2: Which signaling pathway is primarily affected by L-739,750?
A2: The primary target of L-739,750 is the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream effectors, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to cell growth and survival. Since farnesylation is a prerequisite for Ras function, inhibition of FTase by L-739,750 effectively dampens these oncogenic signaling cascades.
Q3: How should I determine the optimal concentration range for my IC50 experiment?
A3: To determine the optimal concentration range for an IC50 experiment with L-739,750, a preliminary range-finding experiment is recommended. Start with a wide range of concentrations, for example, from 1 nM to 100 µM, using 10-fold serial dilutions. Based on the results of this initial experiment, you can then perform a more detailed analysis with a narrower range of concentrations, typically using 2-fold or 3-fold serial dilutions around the estimated IC50 value to obtain a more accurate sigmoidal dose-response curve.
Q4: What are the critical controls to include in my IC50 assay?
A4: For a robust IC50 determination, the following controls are essential:
-
No-enzyme control: To measure the background signal in the absence of farnesyltransferase.
-
No-inhibitor (vehicle) control: To determine the maximum enzyme activity (100% activity). The vehicle is typically DMSO, in which L-739,750 is dissolved.
-
Positive control inhibitor: A known farnesyltransferase inhibitor with a well-characterized IC50 can be used to validate the assay setup.
-
Substrate-only control: To ensure the signal is dependent on the presence of the enzyme.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Reagent instability- Cell plating inconsistencies (for cell-based assays) | - Use calibrated pipettes and practice proper pipetting technique.- Ensure precise and consistent timing for all incubation steps.- Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles.- Ensure uniform cell seeding density and distribution. |
| No or very low inhibition at high L-739,750 concentrations | - Inactive L-739,750- Incorrect assay conditions- Low enzyme activity- L-739,750 precipitation | - Verify the purity and activity of the L-739,750 stock. - Optimize assay buffer pH, temperature, and substrate concentrations.- Check the activity of the farnesyltransferase enzyme.- Ensure L-739,750 is fully dissolved in the assay buffer. The final DMSO concentration should typically be kept below 1%. |
| Steep or shallow dose-response curve | - Inappropriate concentration range- Compound degradation or instability- Off-target effects at high concentrations | - Adjust the concentration range of L-739,750 to ensure it brackets the IC50 value.- Assess the stability of L-739,750 under the assay conditions.- Consider the possibility of non-specific inhibition at higher concentrations. |
| IC50 value differs significantly from published data | - Different assay formats (biochemical vs. cell-based)- Variations in experimental conditions (e.g., substrate concentrations, cell type)- Different data analysis methods | - Be aware that IC50 values can vary between biochemical and cell-based assays due to factors like cell permeability and metabolism.- Standardize your protocol and compare it with the conditions used in the literature.- Use a consistent and appropriate non-linear regression model to calculate the IC50. |
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Activity Assay for IC50 Determination
This protocol describes a common method for determining the IC50 of L-739,750 using a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
L-739,750
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare L-739,750 dilutions: Prepare a stock solution of L-739,750 in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare reaction mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
L-739,750 solution (or vehicle for control)
-
Recombinant FTase enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add FPP and the dansylated peptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Measure fluorescence: Read the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~500 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each L-739,750 concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the L-739,750 concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Data Presentation
Table 1: Example Concentration Ranges for L-739,750 IC50 Determination
| Experiment Phase | Suggested Concentration Range | Dilution Factor | Purpose |
| Range-Finding | 1 nM - 100 µM | 10-fold | To estimate the approximate IC50 value. |
| Definitive IC50 | 0.1 nM - 100 nM (or as determined by range-finding) | 2-fold or 3-fold | To accurately determine the IC50 value. |
Note: The optimal concentration range may vary depending on the specific assay conditions and the biological system being studied.
Visualizations
Caption: Mechanism of action of L-739,750 in the Ras signaling pathway.
Caption: Experimental workflow for IC50 determination of L-739,750.
improving L-739,750 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of L-739,750, a potent farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is L-739,750 and what is its mechanism of action?
L-739,750 is a peptidomimetic inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the addition of a farnesyl group to the C-terminal cysteine residue of a variety of cellular proteins, a process known as farnesylation. This lipid modification is essential for the proper localization and function of these proteins, including the Ras superfamily of small GTPases. By inhibiting FTase, L-739,750 prevents the farnesylation of proteins like Ras, thereby blocking their translocation to the cell membrane and inhibiting their activity in downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival.
Q2: How should I store L-739,750 powder and stock solutions?
Proper storage is crucial to maintain the integrity of L-739,750.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended solvent for preparing L-739,750 stock solutions?
L-739,750 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: Can I store L-739,750 solutions at room temperature or 4°C?
While L-739,750 is shipped at ambient temperature, suggesting short-term stability, long-term storage of solutions at room temperature or 4°C is not recommended due to the potential for degradation. For working solutions, it is best to prepare them fresh from a frozen stock. If temporary storage is necessary, it should be for the shortest possible duration and protected from light.
Q5: Is L-739,750 stable in aqueous solutions or cell culture media?
The stability of L-739,750 in aqueous solutions, including cell culture media, has not been extensively reported in publicly available literature. Peptidomimetic compounds can be susceptible to hydrolysis and degradation in aqueous environments, and components in cell culture media can potentially interact with the compound. It is advisable to add the compound to the cell culture medium immediately before the experiment. For long-term experiments, the medium should be replaced with fresh compound at regular intervals.
Troubleshooting Guides
Issue 1: Precipitation of L-739,750 in Aqueous Solution or Cell Culture Medium
-
Possible Cause: Poor aqueous solubility of L-739,750. The final concentration of DMSO from the stock solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not toxic to your cells.
-
Use a Different Solubilizing Agent: While DMSO is the recommended solvent, for specific applications, other solvents or the use of solubilizing agents like Pluronic F-68 could be explored, though their compatibility and effects on the experiment must be validated.
-
Prepare Fresh Dilutions: Prepare working dilutions in your aqueous buffer or cell culture medium immediately before use. Do not store dilute aqueous solutions.
-
Vortex Thoroughly: When diluting the DMSO stock, add it to the aqueous solution while vortexing to ensure rapid and uniform mixing, which can help prevent localized precipitation.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Possible Cause 1: Degradation of L-739,750 due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions).
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Use a Fresh Stock: If there is any doubt about the stability of the current stock, prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of L-739,750 for your specific cell line and experimental conditions.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the necessary duration of treatment to observe the desired biological effect.
-
-
Possible Cause 3: Cell line resistance or insensitivity.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses farnesyltransferase and the downstream targets of interest.
-
Consider Alternative Prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited. This can lead to resistance to farnesyltransferase inhibitors alone.
-
Experimental Protocols
Protocol 1: Preparation of L-739,750 Stock Solution
-
Weighing: Carefully weigh the desired amount of L-739,750 powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C.
Protocol 2: In Vitro Treatment of Adherent Cancer Cell Lines
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the L-739,750 DMSO stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of L-739,750 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting for downstream signaling proteins).
Visualizations
Caption: Farnesyltransferase Inhibition Pathway.
Caption: In Vitro Experimental Workflow.
Technical Support Center: Troubleshooting L-739,750 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the farnesyltransferase inhibitor L-739,750, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. Precipitation of this compound can lead to a decrease in its effective concentration and potentially introduce artifacts into your experiments. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you address and prevent L-739,750 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is L-739,750 and what is its mechanism of action?
L-739,750 is a potent and specific inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal "CAAX" motif of various cellular proteins. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.
One of the most well-known substrates of FTase is the Ras family of small GTPases. By inhibiting FTase, L-739,750 prevents the farnesylation of Ras proteins. This blockage disrupts their ability to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and subsequent downstream signaling. Consequently, signaling cascades that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway, are inhibited.
Q2: I observed a precipitate in my cell culture medium after adding L-739,750. What are the common causes?
Precipitation of L-739,750 in aqueous solutions like cell culture media is a common challenge, primarily due to its hydrophobic nature. The most frequent causes include:
-
Exceeding Aqueous Solubility: The final concentration of L-739,750 in the medium surpasses its solubility limit.
-
Improper Dissolution of Stock Solution: The compound is not fully dissolved in the initial stock solution, typically prepared in an organic solvent like DMSO.
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the aqueous medium can cause the compound to "crash out" of solution due to the sudden solvent change.
-
Low Temperature of Media: Using cold cell culture media can decrease the solubility of L-739,750.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Interaction with Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with L-739,750 and reduce its solubility over time.
-
pH Shifts: Changes in the medium's pH, often due to cellular metabolism during incubation, can affect the solubility of pH-sensitive compounds.
Q3: How can I distinguish between L-739,750 precipitation and other issues like microbial contamination?
It is crucial to correctly identify the nature of the particulate matter in your culture. Here’s how you can differentiate:
-
Microscopic Examination: Observe a sample of the medium under a microscope. L-739,750 precipitate will typically appear as amorphous or crystalline structures. In contrast, bacterial contamination will present as small, often motile rods or cocci, while yeast will appear as budding, ovoid shapes, and fungi as filamentous hyphae.
-
Incubation of a Cell-Free Control: Prepare a flask or well with your complete medium and the same final concentration of L-739,750 and vehicle (DMSO), but without cells. Incubate this alongside your experimental cultures. If precipitation occurs in the cell-free control, it is likely a solubility issue with the compound.
-
Appearance: Precipitation often results in a cloudy or hazy appearance of the medium, or distinct visible particles. Microbial contamination can also cause turbidity, but may also be accompanied by a sudden drop in pH (yellowing of phenol (B47542) red-containing medium) and a foul odor.
Troubleshooting Guide
This section provides a systematic approach to resolving L-739,750 precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate forming immediately after adding the L-739,750 stock solution to your cell culture medium, follow these steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of L-739,750 exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incomplete Stock Dissolution | The compound was not fully dissolved in the DMSO stock solution. | Ensure the stock solution is clear before use. If necessary, gently warm the stock solution in a 37°C water bath and vortex to aid dissolution. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to the bulk medium causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. Add the stock or intermediate solution dropwise while gently swirling the medium. |
| Cold Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C. |
| High DMSO Concentration | A high percentage of DMSO in the final working solution can still lead to precipitation when diluted and can be cytotoxic. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[1] This may necessitate preparing a more concentrated stock solution in DMSO. |
Issue 2: Precipitation Over Time in the Incubator
If the medium appears clear initially but becomes cloudy or contains a precipitate after a period of incubation, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | L-739,750 may have limited stability in the culture medium at 37°C over extended periods. | For long-term experiments, consider replacing the medium with a freshly prepared solution of L-739,750 at regular intervals (e.g., every 24-48 hours). |
| Interaction with Media Components | Proteins from serum or other media components can bind to the compound, leading to the formation of insoluble complexes. | Try reducing the serum concentration if your cell line can tolerate it. Alternatively, prepare the final L-739,750 solution in serum-free medium first, and then add the required amount of serum. |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to decrease, which may affect the solubility of L-739,750. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. If you observe a significant color change in your phenol red-containing medium, it may indicate a pH shift that needs to be addressed. |
Experimental Protocols
Protocol 1: Preparation of L-739,750 Stock Solution
Materials:
-
L-739,750 powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * Molecular Weight of L-739,750 (517.70 g/mol ) * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock, you will need 5.177 mg of L-739,750.
-
-
Weighing: Carefully weigh the calculated amount of L-739,750 powder using an analytical balance in a sterile environment.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
Prepared L-739,750 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the L-739,750 stock solution at room temperature.
-
Prepare an Intermediate Dilution (Recommended):
-
To minimize precipitation, it is best to perform a serial dilution.
-
For example, to prepare a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, first prepare a 100 µM intermediate solution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete medium. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete medium to achieve the final 10 µM concentration.
-
Alternatively, if preparing directly from the 10 mM stock, add 10 µL of the stock solution to 10 mL of pre-warmed medium.
-
Crucially, add the stock or intermediate solution dropwise into the vortex of the medium while gently swirling. This ensures rapid and even dispersion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of your complete medium. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of precipitation over time.
Protocol 3: Determining the Maximum Soluble Concentration of L-739,750
If you continue to experience precipitation, it is advisable to empirically determine the solubility limit of L-739,750 in your specific cell culture medium and under your experimental conditions.
Materials:
-
L-739,750 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate or a series of microcentrifuge tubes, add 100 µL of your pre-warmed complete cell culture medium to each well/tube.
-
Create a 2-fold serial dilution of your L-739,750 stock solution in the medium. For example, add 2 µL of a 10 mM stock to the first well to get a high starting concentration (e.g., 200 µM), then transfer 100 µL from this well to the next to create a dilution series.
-
Include a vehicle control well (medium + DMSO only).
-
-
Incubate and Observe:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of L-739,750 that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Visualizing the Mechanism of Action and Troubleshooting Workflow
To further aid in understanding the experimental context and troubleshooting process, the following diagrams have been generated.
Caption: Signaling pathway inhibited by L-739,750.
Caption: Workflow for troubleshooting L-739,750 precipitation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of L-739,750
Welcome to the technical support center for L-739,750. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with L-739,750 resulted in low and variable plasma concentrations. What are the potential causes?
Low and variable plasma concentrations of an orally administered drug like L-739,750 are often indicative of poor bioavailability. Several factors, categorized by the Biopharmaceutical Classification System (BCS), could be contributing to this issue. The primary reasons are typically poor aqueous solubility and/or low membrane permeability. Other contributing factors can include instability in the gastrointestinal (GI) tract and significant first-pass metabolism.
Q2: How can I determine if the low bioavailability of L-739,750 is due to poor solubility or poor permeability?
To distinguish between solubility and permeability issues, a series of in vitro and in silico characterization studies are recommended. These initial assessments will help classify the compound, likely as a BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) agent, guiding the formulation strategy.
Troubleshooting Guide
Issue: Poor Aqueous Solubility
If L-739,750 is determined to have low aqueous solubility, the following formulation strategies can be employed to enhance its dissolution rate and subsequent absorption.
Strategies to Enhance Solubility and Dissolution:
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Increasing the surface area of the drug powder by reducing particle size through techniques like micronization or nano-milling.[1][2] | Simple, cost-effective, and can significantly increase dissolution rate.[3][4] | May not be sufficient for highly insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form. This can be achieved through spray drying or hot-melt extrusion.[3] | Can lead to a significant increase in apparent solubility and dissolution. | The amorphous form is thermodynamically unstable and may recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][3] | Can improve solubility and take advantage of lymphatic absorption pathways, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution in the GI tract; requires careful formulation development. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug molecule.[4][5] | Can significantly increase solubility and dissolution rate.[5] | The size of the complex may limit membrane permeation; dependent on the physicochemical properties of the drug. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of L-739,750
Objective: To determine the aqueous solubility of L-739,750 in physiologically relevant media.
Materials:
-
L-739,750 powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) at pH 1.2
-
Simulated Intestinal Fluid (SIF) at pH 6.8
-
HPLC system with a suitable column and detector for L-739,750
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Prepare saturated solutions of L-739,750 by adding an excess amount of the compound to each of the test media (PBS, SGF, SIF).
-
Incubate the solutions at 37°C in a shaking incubator for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved L-739,750 in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Visualizing Experimental Workflow and Logic
Experimental Workflow for Bioavailability Enhancement
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating L-739,750 Cytotoxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the cytotoxic effects of the farnesyltransferase inhibitor (FTI) L-739,750 on normal cells during pre-clinical experiments. Given the limited publicly available data specifically for L-739,750, this guide incorporates principles and data from closely related FTIs to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-739,750 and how does it lead to cytotoxicity in normal cells?
A1: L-739,750 is a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to certain proteins, a process called farnesylation. This modification is essential for the proper localization and function of these proteins, including several involved in cell growth and proliferation signaling pathways. While initially designed to target the Ras protein, which is frequently mutated in cancer, FTIs affect a range of other farnesylated proteins.
In normal cells, inhibition of farnesyltransferase can disrupt essential cellular processes, leading to cytotoxicity. The primary mechanism involves the induction of apoptosis (programmed cell death). This is often mediated through the inhibition of pro-survival signaling pathways like the MAPK pathway, leading to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim. This cascade ultimately results in the activation of caspases, particularly caspase-3, which are the executioners of apoptosis.[1][2]
Q2: What are the most common dose-limiting toxicities observed with farnesyltransferase inhibitors in pre-clinical and clinical studies?
A2: The most frequently reported dose-limiting toxicities for FTIs in clinical trials are myelosuppression (a decrease in the production of blood cells in the bone marrow), gastrointestinal toxicity (such as nausea and diarrhea), and neuropathy.[3] These toxicities highlight the impact of FTIs on rapidly dividing normal cells, such as hematopoietic progenitors and cells lining the gastrointestinal tract.
Q3: Is there a therapeutic window for L-739,750 that allows for targeting cancer cells with minimal effect on normal cells?
A3: Establishing a therapeutic window is a critical aspect of pre-clinical research. While specific quantitative data for L-739,750 is scarce, FTIs generally exhibit a degree of selectivity for cancer cells over normal cells. This is partly because cancer cells are often more dependent on the signaling pathways that are disrupted by FTIs. The therapeutic window can be determined by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher IC50 value in normal cells compared to cancer cells suggests a favorable therapeutic window. It is crucial to determine these values empirically in your specific experimental system.
Q4: What are some general strategies to mitigate the cytotoxicity of L-739,750 in normal cells?
A4: Several strategies can be explored to protect normal cells from FTI-induced cytotoxicity:
-
Dose Optimization: Carefully titrating the concentration of L-739,750 to the lowest effective dose that maintains anti-cancer efficacy while minimizing toxicity to normal cells is the first and most critical step.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow normal cells to recover between treatments, potentially reducing cumulative toxicity.
-
Combination Therapy: Combining L-739,750 with other agents can be a powerful strategy. This could involve:
-
Synergistic agents: Using another anti-cancer drug that has a different mechanism of action might allow for lower, less toxic doses of L-739,750. Taxanes, for example, have shown synergistic effects with some FTIs in targeting cancer cells.[3] However, the impact of such combinations on normal cell toxicity needs to be carefully evaluated.
-
Chemoprotective agents: Co-administering a compound that specifically protects normal cells from the toxic effects of the FTI. The development and testing of such agents for FTIs is an active area of research.
-
-
Growth Factor Support: For specific toxicities like myelosuppression, the use of hematopoietic growth factors could potentially support the survival and proliferation of normal hematopoietic progenitor cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | 1. Concentration too high: The optimal therapeutic window for your specific cell lines may be narrower than anticipated.2. High sensitivity of the normal cell line: Some normal cell types are inherently more sensitive to FTIs.3. Experimental variability: Inconsistent cell seeding density or reagent preparation. | 1. Perform a detailed dose-response curve: Test a wider range of L-739,750 concentrations on both your cancer and normal cell lines to precisely determine the IC50 for each.2. Test different normal cell lines: If possible, use a panel of normal cell lines to identify a more resistant model for your experiments.3. Optimize your experimental protocol: Ensure consistent cell numbers, passage numbers, and media conditions. Include appropriate vehicle controls. |
| Significant myelosuppression observed in in vivo models. | 1. Dose and schedule: The administered dose or frequency of administration may be too high for the animal model to tolerate.2. Impact on hematopoietic progenitors: L-739,750 is likely inhibiting the proliferation and survival of hematopoietic stem and progenitor cells. | 1. Adjust the dosing regimen: Explore lower doses or intermittent dosing schedules (e.g., 5 days on, 2 days off).2. Consider co-administration of hematopoietic growth factors: Investigate if growth factors like G-CSF can ameliorate the myelosuppressive effects.3. Monitor complete blood counts (CBCs) regularly: This will provide quantitative data on the extent of myelosuppression and the recovery kinetics. |
| Conflicting results between different cytotoxicity assays. | Different endpoints measured: Assays like MTT measure metabolic activity, while LDH release assays measure membrane integrity, and caspase activation assays measure apoptosis. These do not always correlate perfectly. | Use a multi-parametric approach: Employ at least two different cytotoxicity assays that measure distinct cellular events (e.g., an apoptosis assay like Annexin V staining and a viability assay like Trypan Blue exclusion) to get a more complete picture of the cellular response to L-739,750. |
Quantitative Data Summary
Due to the lack of specific public data for L-739,750, the following table presents a hypothetical example of IC50 values for a generic FTI to illustrate the concept of a selectivity index. Researchers should generate similar data for L-739,750 with their cell lines of interest.
| Cell Line | Cell Type | FTI IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 1.5 | - |
| A549 | Lung Cancer | 2.0 | - |
| HCT116 | Colon Cancer | 1.2 | - |
| MCF-10A | Normal Breast Epithelial | 15.0 | 10.0 |
| BEAS-2B | Normal Bronchial Epithelial | 25.0 | 12.5 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | 30.0 | 25.0 |
Note: A higher selectivity index indicates a greater preference for killing cancer cells over normal cells.
Experimental Protocols
Protocol 1: Assessment of L-739,750 Cytotoxicity using a Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
L-739,750
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of L-739,750 in complete cell culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Treatment: Remove the existing medium and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Evaluation of Apoptosis Induction by Caspase-3 Activity Assay
This protocol quantifies the activation of caspase-3, a key executioner of apoptosis.
Materials:
-
L-739,750
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of L-739,750 as described in Protocol 1.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
L-739,750-Induced Apoptosis Signaling Pathway
Caption: L-739,750 induces apoptosis by inhibiting farnesyltransferase.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for evaluating and mitigating L-739,750 cytotoxicity.
Logical Troubleshooting Flowchart
Caption: Troubleshooting high cytotoxicity of L-739,750 in normal cells.
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular endothelial growth factor inhibits apoptotic death in hematopoietic cells after exposure to chemotherapeutic drugs by inducing MCL1 acting as an antiapoptotic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-739,750 experimental variability and controls
An accurate and helpful technical support resource requires precise information. Unfortunately, the initial search for "L-739,750" did not yield any relevant scientific data corresponding to a specific experimental compound. The search results were varied and unrelated, suggesting that "L-739,750" may be an incorrect or obsolete identifier.
To provide the detailed troubleshooting guides, FAQs, experimental protocols, and data visualization you requested, a correct and specific compound name or alternative identifier is necessary.
Once a valid experimental compound is identified, I can proceed with the following comprehensive workflow:
-
Targeted Information Retrieval: Conduct in-depth searches for the correct compound, focusing on its mechanism of action, experimental protocols, in vitro and in vivo assays, and known experimental challenges.
-
Content Structuring and Elaboration: Organize the gathered data into a user-friendly question-and-answer format, addressing potential issues researchers might face. This will include:
-
FAQs: Covering common questions about the compound's properties, handling, and storage.
-
Troubleshooting Guides: Providing step-by-step solutions for common experimental problems, such as inconsistent results, low signal-to-noise ratio, or cell viability issues.
-
-
Quantitative Data Summarization: Consolidate all numerical data, such as IC50 values, optimal concentrations, and incubation times, into clear and concise tables for easy reference and comparison.
-
Detailed Protocol Development: Create comprehensive, step-by-step protocols for key experiments, including necessary reagents, equipment, and quality control checkpoints.
-
Visualization of Complex Information:
-
Signaling Pathways: Generate diagrams to illustrate the compound's mechanism of action and its interaction with cellular pathways.
-
Experimental Workflows: Create flowcharts to provide a clear overview of complex experimental procedures.
-
Logical Relationships: Develop diagrams to explain the rationale behind specific experimental designs and controls.
-
I am ready to proceed with these steps as soon as the correct compound information is available.
Validation & Comparative
Validating L-739,750 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of L-739,750, a potent farnesyltransferase inhibitor (FTI). Confirming that a compound interacts with its intended target within the complex environment of a cell is a critical step in drug discovery and development. Here, we compare key experimental approaches, provide detailed protocols, and present illustrative data to guide researchers in selecting the most appropriate method for their needs.
L-739,750 is a selective inhibitor of protein farnesyltransferase (FTase) with high potency, exhibiting an IC50 of 0.4 nM in enzymatic assays.[1] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This farnesylation is essential for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases. By inhibiting FTase, L-739,750 can disrupt these signaling pathways, which are often dysregulated in diseases such as cancer.
Comparison of Target Engagement Validation Methods
Two primary methods are highlighted for validating the engagement of L-739,750 with farnesyltransferase in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the analysis of downstream substrate farnesylation. Each method offers distinct advantages and readouts.
| Feature | Cellular Thermal Shift Assay (CETSA) | Downstream Farnesylation Analysis (Western Blot) |
| Principle | Ligand binding to the target protein increases its thermal stability, leading to less denaturation upon heating. | Inhibition of farnesyltransferase prevents the post-translational modification of its substrates, resulting in a detectable change in their properties. |
| Primary Readout | Increased amount of soluble farnesyltransferase at elevated temperatures, quantifiable by Western Blot or other means. | Accumulation of the unprocessed, non-farnesylated form of a substrate protein, often observed as a band shift to a higher molecular weight on a Western Blot. |
| Key Substrates | Farnesyltransferase | HDJ-2, Prelamin A, Rheb |
| Throughput | Moderate, can be adapted for higher throughput. | Low to moderate. |
| Advantages | Provides direct evidence of target binding in intact cells. Label-free approach. | Directly measures the functional consequence of enzyme inhibition. Can utilize endogenous protein levels. |
| Disadvantages | Requires a specific antibody for farnesyltransferase. Optimization of heating conditions is necessary. | Indirect measure of target binding. Requires specific antibodies for substrate proteins. The half-life of the substrate can influence the experimental timeline. |
Quantitative Data Summary
The following table provides representative quantitative data for well-characterized farnesyltransferase inhibitors to illustrate the expected outcomes from cellular target engagement assays. Specific cellular data for L-739,750 is not extensively available in the public domain; however, its high enzymatic potency suggests it would be highly active in these cellular assays.
| Compound | Assay | Cell Line | EC50 / Effect | Reference |
| Tipifarnib (R115777) | HDJ-2 Farnesylation Inhibition | Murine Th1 cells | Partial inhibition at 1.0 µM | [2] |
| HDJ-2 Farnesylation Inhibition | Human leukemia cell lines | Significant inhibition of DNR efflux (Pgp inhibition) at <0.5 µM | [3] | |
| FTI-277 | HDJ-2 Farnesylation Inhibition | Mesenchymal Stem Cells | Effective inhibition at 5-10 µM | [4] |
| CP 390392 | HDJ-2 Farnesylation Inhibition | Murine Th1 cells | Partial inhibition at 1.0 µM | [2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: Farnesyltransferase signaling pathway and the inhibitory action of L-739,750.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for analyzing downstream substrate farnesylation by Western Blot.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of L-739,750 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heating: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
3. Cell Lysis and Fractionation: a. Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform SDS-PAGE and transfer proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific for farnesyltransferase. e. Incubate with an appropriate secondary antibody and detect the signal. f. Quantify the band intensities to generate thermal stability curves and determine the shift in melting temperature (Tm) in the presence of L-739,750.
Western Blot for HDJ-2 Farnesylation
This protocol describes how to assess the inhibition of farnesylation of the chaperone protein HDJ-2.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with a dose-range of L-739,750 or a vehicle control for a sufficient duration to observe an effect on protein processing (e.g., 24-48 hours), which depends on the turnover rate of the substrate protein.
2. Cell Lysis and Protein Quantification: a. Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.
3. SDS-PAGE and Western Blotting: a. Normalize the protein amount for each sample and prepare them for SDS-PAGE. b. Separate the proteins on an appropriate percentage SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody specific for HDJ-2. Unfarnesylated HDJ-2 will migrate slower than the farnesylated form, resulting in a doublet or a shifted band.[2] e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.
4. Data Analysis: a. Quantify the band intensities for both the farnesylated and unfarnesylated forms of HDJ-2. b. Calculate the percentage of unfarnesylated HDJ-2 relative to the total HDJ-2 for each treatment condition. c. Plot the percentage of unfarnesylated HDJ-2 against the concentration of L-739,750 to determine the EC50 value for the inhibition of farnesylation in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARγ Expression and Activation in Differentiating Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesyltransferase Inhibitors: L-739,750 in Focus
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) have emerged as a significant class of therapeutic agents, primarily investigated for their potential in cancer therapy and for the treatment of rare genetic disorders like progeria. These inhibitors target the enzyme farnesyltransferase, which is crucial for the post-translational modification of several proteins involved in cellular signaling, proliferation, and survival. This guide provides a detailed comparison of the peptidomimetic FTI L-739,750 with other notable non-peptidomimetic inhibitors, lonafarnib (B1684561) and tipifarnib (B1682913), supported by experimental data and methodologies.
Introduction to Farnesyltransferase and its Inhibition
Farnesyltransferase (FTase) is a key enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal CAAX motif of target proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of these proteins. One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers, leading to uncontrolled cell growth.[1] By inhibiting FTase, FTIs prevent the farnesylation of Ras and other proteins, thereby disrupting their oncogenic signaling pathways.[2]
Initially developed as anti-cancer agents targeting Ras-driven malignancies, the therapeutic applications of FTIs have expanded. They have shown efficacy in tumors without Ras mutations and in other diseases such as Hutchinson-Gilford progeria syndrome (HGPS), where the accumulation of a farnesylated, toxic form of the lamin A protein, called progerin, is a key pathological feature.[3][4]
Comparative Analysis of Farnesyltransferase Inhibitors
This guide focuses on a comparative analysis of L-739,750, a peptidomimetic FTI, against two non-peptidomimetic FTIs that have undergone extensive clinical investigation: lonafarnib and tipifarnib. Peptidomimetic inhibitors are designed to mimic the CAAX motif of the natural substrate, while non-peptidomimetic inhibitors have been developed to improve upon the pharmacological properties of the earlier peptidomimetics.
Quantitative Data Summary
The following table summarizes the in vitro potency of L-739,750, lonafarnib, and tipifarnib as inhibitors of farnesyltransferase. It is important to note that the IC50 values presented are derived from different studies and may have been determined under varying experimental conditions.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| L-739,750 | Peptidomimetic | Protein Farnesyltransferase | 0.4 | [5] |
| Lonafarnib | Non-peptidomimetic | Farnesyltransferase | 1.9 | [3][4] |
| H-Ras Farnesylation | 1.9 | [6] | ||
| K-Ras-4B Farnesylation | 5.2 | [6] | ||
| Tipifarnib | Non-peptidomimetic | Farnesyltransferase | 0.6 | [7] |
| Lamin B Farnesylation | 0.86 | [8] | ||
| K-Ras Prenylation | 7.9 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of farnesyltransferase inhibitors.
Farnesyltransferase Inhibition Assay (In Vitro)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS). The farnesylation of the peptide results in a change in its fluorescence properties, which can be monitored over time.
Materials:
-
Purified recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (e.g., L-739,750) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the test compound dilutions.
-
Initiate the reaction by adding FPP and purified farnesyltransferase to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of a compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. This assay measures the formation of colonies in a semi-solid medium (soft agar) in the presence or absence of an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agarose or agar
-
6-well plates or 35 mm dishes
-
Test compounds
-
Microscope
Procedure:
-
Prepare the Base Layer: Mix a solution of 1% agar with 2x complete medium to a final concentration of 0.5-0.6% agar. Pipette this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[10][11]
-
Prepare the Cell Layer: Harvest and count the cells. Resuspend the cells in complete medium. Mix the cell suspension with a 0.7% agar solution (pre-warmed to 40°C) to a final agar concentration of 0.3-0.4% and a final cell density of approximately 5,000-10,000 cells per well.[10]
-
Plating: Immediately plate the cell-agar mixture on top of the solidified base layer.
-
Treatment: After the top layer has solidified, add complete medium containing the test compound at various concentrations to each well. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks, replenishing the medium with fresh compound every 3-4 days.[10]
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution such as 0.005% crystal violet.[10]
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Calculate the percentage of inhibition of colony formation for each compound concentration and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This type of study evaluates the efficacy of an FTI in a living organism, typically using a mouse xenograft model.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Vehicle for drug administration (e.g., sterile saline, carboxymethylcellulose)
-
Test compound (FTI)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FTI to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the Ras signaling pathway targeted by FTIs and a general workflow for their preclinical evaluation.
Caption: Ras signaling pathway and the inhibitory action of Farnesyltransferase Inhibitors (FTIs).
Caption: General preclinical and clinical evaluation workflow for Farnesyltransferase Inhibitors (FTIs).
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Anchorage-Independent Growth Assay [whitelabs.org]
A Comparative Guide to the Farnesyltransferase Inhibitors L-739,750 and Tipifarnib in Oncology Research
This guide provides a detailed comparison of the efficacy of two farnesyltransferase inhibitors (FTIs), L-739,750 and tipifarnib (B1682913), for researchers, scientists, and drug development professionals. Both compounds target farnesyltransferase, a key enzyme in the post-translational modification of proteins involved in cell signaling, most notably the Ras family of oncoproteins. While both molecules share a common mechanism of action, the extent of their preclinical and clinical evaluation differs significantly, with a wealth of publicly available data for tipifarnib.
Mechanism of Action: Targeting the Ras Signaling Pathway
Both L-739,750 and tipifarnib are potent inhibitors of farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. This farnesylation is a critical step for the proper localization and function of several key signaling proteins, including the Ras family of small GTPases (HRAS, KRAS, and NRAS).
By inhibiting FTase, these drugs prevent the farnesylation of Ras proteins, leading to their mislocalization from the plasma membrane and subsequent inactivation. This disruption of Ras signaling, particularly the Ras-Raf-MEK-ERK (MAPK) pathway, can inhibit cell proliferation, induce apoptosis, and ultimately lead to tumor growth inhibition. Notably, while all Ras isoforms are substrates for FTase, HRAS is exclusively dependent on farnesylation for its function, making it particularly sensitive to FTIs. In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), providing a potential mechanism of resistance to FTIs.
Below is a diagram illustrating the targeted signaling pathway.
Efficacy Data Comparison
The available efficacy data for L-739,750 is primarily from preclinical studies, while tipifarnib has undergone extensive clinical evaluation, particularly in patients with HRAS-mutant solid tumors.
L-739,750: Preclinical Efficacy
| Parameter | L-739,750 | Reference |
| IC50 (FTase) | 0.4 nM | [1] |
| In Vivo Activity | Blocks growth of ras-dependent tumors in nude mice | [2] |
Table 1: Preclinical Efficacy of L-739,750
Tipifarnib: Preclinical and Clinical Efficacy
Tipifarnib has demonstrated robust preclinical and clinical activity, especially in tumors harboring HRAS mutations.
Preclinical Efficacy:
In preclinical models of head and neck squamous cell carcinoma (HNSCC), tipifarnib has been shown to induce tumor stasis or regression in HRAS-mutant xenografts, while having no activity in HRAS wild-type models[3]. This activity is associated with the inhibition of the MAPK pathway, reduced cell proliferation, and induction of apoptosis[3].
| Model | Efficacy Metric | Result | Reference |
| HRAS-mutant HNSCC Xenografts | Tumor Growth | Stasis or regression | [3] |
| HRAS wild-type HNSCC Xenografts | Tumor Growth | No activity | [3] |
Table 2: Preclinical Efficacy of Tipifarnib in HNSCC Xenograft Models
Clinical Efficacy (Phase II Study in HRAS-Mutant HNSCC - NCT02383927):
A pivotal open-label, single-arm Phase II clinical trial (NCT02383927) evaluated the efficacy of tipifarnib in patients with recurrent and/or metastatic HNSCC with HRAS mutations[4][5]. The study demonstrated significant and durable anti-tumor activity in this patient population.
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 55% | 31.5% - 76.9% | [4][5] |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.6 - 16.4 months | [4] |
| Median Overall Survival (OS) | 15.4 months | 7.0 - 29.7 months | [4] |
Table 3: Clinical Efficacy of Tipifarnib in Patients with HRAS-Mutant HNSCC (NCT02383927)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of FTI efficacy.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FTI (e.g., L-739,750 or tipifarnib) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for MAPK Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of FTIs.
-
Cell Lysis: Treat cells with the FTI or vehicle control for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Patient-Derived Xenograft (PDX) Models
PDX models are in vivo models where tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of an immunodeficient mouse (e.g., nude or NOD/SCID).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumor reaches a certain size, it can be passaged to a new cohort of mice for expansion.
-
Treatment: Once tumors in the expansion cohort reach a specified volume, randomize the mice into treatment and control groups. Administer the FTI (e.g., tipifarnib) or vehicle control according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as weighing, histology, and biomarker analysis (e.g., Western blotting for pERK).
Conclusion
Both L-739,750 and tipifarnib are potent farnesyltransferase inhibitors with demonstrated anti-tumor activity. While L-739,750 has shown promise in early preclinical studies, the publicly available data on its efficacy is limited. In contrast, tipifarnib has a more extensive dataset, including robust preclinical evidence and compelling clinical efficacy in patients with HRAS-mutant HNSCC. The successful clinical development of tipifarnib highlights the potential of targeting farnesyltransferase, particularly in genetically defined patient populations. Further research and public dissemination of data on L-739,750 would be necessary to fully assess its comparative efficacy against tipifarnib and other FTIs.
References
L-739,750 Specificity for Farnesyltransferase (FTase) over Geranylgeranyltransferase (GGTase-I): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of L-739,750, a peptidomimetic farnesyltransferase (FTase) inhibitor, for its target enzyme over the closely related geranylgeranyltransferase I (GGTase-I). The document outlines the experimental data supporting this specificity, details the methodologies for key validation experiments, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Inhibition of Prenyltransferases
The selectivity of a prenyltransferase inhibitor is a critical determinant of its utility as a specific molecular probe and a therapeutic agent. The following table summarizes the in vitro inhibitory potency of a representative peptidomimetic farnesyltransferase inhibitor against both FTase and GGTase-I. While specific comparative IC50 data for L-739,750 was not available in the public domain at the time of this guide's compilation, the data for a similar potent, cell-permeable, and selective peptidomimetic FTase inhibitor is presented to illustrate the typical specificity profile. This inhibitor is approximately 37-fold more active against FTase than GGTase-I.[1]
| Enzyme | IC50 (nM) | Fold Selectivity (GGTase-I IC50 / FTase IC50) |
| Farnesyltransferase (FTase) | 21 | ~37.6 |
| Geranylgeranyltransferase I (GGTase-I) | 790 | 1 |
Experimental Protocols
In Vitro Prenyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the incorporation of a radiolabeled isoprenoid (farnesyl or geranylgeranyl) into a biotinylated peptide substrate.
Materials:
-
Recombinant human FTase and GGTase-I
-
[³H]-farnesyl pyrophosphate ([³H]-FPP) and [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM for FTase, Biotin-KKSKTKCVIL for GGTase-I)
-
L-739,750 or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Stop Solution: 0.2 M EDTA in assay buffer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of L-739,750 in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilutions.
-
Add 10 µL of the respective enzyme (FTase or GGTase-I) to each well.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the biotinylated peptide and the corresponding radiolabeled isoprenoid ([³H]-FPP for FTase, [³H]-GGPP for GGTase-I).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 25 µL of stop solution.
-
Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Western Blot Analysis of Protein Prenylation
This method assesses the in-cell activity of FTase and GGTase-I inhibitors by observing the processing of their respective protein substrates. Unprenylated proteins migrate slower on SDS-PAGE gels than their prenylated counterparts.
Materials:
-
Cell line expressing target proteins (e.g., HeLa, MCF-7)
-
L-739,750 or other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against a farnesylated protein (e.g., HDJ2) and a geranylgeranylated protein (e.g., Rap1A)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of L-739,750 for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shift to determine the inhibition of protein prenylation.
Mandatory Visualization
Caption: Signaling pathways of protein farnesylation and geranylgeranylation.
Caption: Workflow for validating the specificity of L-739,750.
References
Confirming On-Target Effects of L-739,750 with Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) L-739,750 with other well-characterized FTIs, focusing on their on-target effects as measured by key biomarkers. The information presented is intended to assist researchers in designing and interpreting experiments aimed at confirming the cellular activity of L-739,750.
Introduction to Farnesyltransferase Inhibitors and On-Target Biomarkers
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation, the attachment of a 15-carbon farnesyl lipid group, is crucial for the membrane localization and subsequent activation of these proteins, which play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase an attractive target for anti-cancer drug development.
Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block the activity of FTase, thereby preventing the farnesylation and activation of its substrate proteins. The on-target effect of an FTI can be confirmed by monitoring specific biomarkers that are direct or indirect readouts of FTase inhibition. Key biomarkers include:
-
Inhibition of FTase enzymatic activity: Direct measurement of the inhibitor's potency against the FTase enzyme.
-
Processing of FTase substrates: Monitoring the post-translational modification of proteins that are known substrates of FTase. Inhibition of FTase leads to the accumulation of the unprocessed, non-farnesylated forms of these proteins. Commonly used biomarkers for this purpose are:
-
HDJ-2 (Hsp40/DnaJ homolog): A chaperone protein that undergoes farnesylation.
-
Prelamin A: A precursor to the nuclear lamina protein Lamin A.
-
-
Cellular Proliferation: Assessing the inhibitor's ability to suppress the growth of cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50).
This guide compares L-739,750 to three other well-studied FTIs: Lonafarnib (SCH66336), Tipifarnib (R115777), and FTI-277.
Comparative Analysis of Farnesyltransferase Inhibitors
The following tables summarize the available quantitative data for L-739,750 and its alternatives. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines used and assay duration.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |
| L-739,750 | Farnesyltransferase | 0.4 nM | - | Data not available | [1] |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM | Multiple | Varies (µM range) | [2] |
| SMMC-7721 (Hepatocellular Carcinoma) | 20.29 µM (48h) | [3] | |||
| QGY-7703 (Hepatocellular Carcinoma) | 20.35 µM (48h) | [3] | |||
| Tipifarnib (R115777) | Farnesyltransferase | 7.9 nM (KRAS) | Multiple | Varies (nM to µM range) | [4] |
| CCRF-CEM (Leukemia) | < 0.5 µM | [5] | |||
| FTI-277 | Farnesyltransferase | 0.5 nM | Multiple | Varies (µM range) | [6] |
Table 1: Comparison of In Vitro and Cellular IC50 Values for Farnesyltransferase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target or cell viability by 50%.
| Inhibitor | Biomarker | Effect | Quantitative Data | Reference |
| L-739,750 | HDJ-2 / Prelamin A | Inhibition of farnesylation | Specific quantitative data not available | - |
| Lonafarnib (SCH66336) | HDJ-2 / Prelamin A | Accumulation of unprocessed forms | Dose-dependent increase in non-farnesylated forms | [7] |
| Tipifarnib (R115777) | HDJ-2 | Accumulation of unprocessed form | 16-85% inhibition of farnesylation in vivo depending on dose | [7] |
| FTI-277 | HDJ-2 / Prelamin A | Accumulation of unprocessed forms | Dose-dependent increase in non-farnesylated forms | [8][9] |
Table 2: Comparison of Effects on Farnesylation Biomarkers.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of L-739,750 and other FTIs, it is essential to visualize their point of intervention in the relevant signaling pathway.
Figure 1: Ras Signaling Pathway and FTI Intervention. This diagram illustrates how farnesyltransferase (FTase) is essential for the membrane localization and activation of Ras. Farnesyltransferase inhibitors (FTIs) like L-739,750 block this critical step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Gel Mobility Shift Assays to Detect Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking protein farnesylation improves nuclear shape abnormalities in keratinocytes of mice expressing the prelamin A variant in Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Farnesyltransferase Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of farnesyltransferase, a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of oncoproteins, has been a focal point in the development of novel anti-cancer therapeutics. While the farnesyltransferase inhibitor (FTI) L-739,750 has been a tool for preclinical research, comprehensive data on its synergistic effects with chemotherapy are limited in publicly available literature. However, extensive research on other FTIs, such as lonafarnib (B1684561) and tipifarnib, in combination with standard chemotherapeutic agents, provides a strong framework for understanding the potential of this drug class to enhance the efficacy of conventional cancer treatments. This guide offers a comparative analysis of the synergistic effects of FTIs with chemotherapy, drawing upon available preclinical and clinical data for structurally and functionally related compounds.
Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the enzyme farnesyltransferase (FTase). This enzyme is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation. Farnesylation is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction pathways that regulate cell growth, proliferation, and survival.
One of the most well-known substrates of FTase is the Ras protein. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting farnesylation, FTIs prevent Ras from localizing to the cell membrane, thereby blocking its oncogenic activity. However, the anti-tumor effects of FTIs are not limited to Ras-mutated cancers, suggesting that other farnesylated proteins are also important targets.
Safety Operating Guide
Proper Disposal Procedures for L-739750: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical compounds. This guide outlines the essential procedures for the proper disposal of L-739750, ensuring a safe laboratory environment and adherence to environmental regulations.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research chemicals. It is imperative to consult the official SDS provided by the manufacturer or supplier for detailed and specific instructions. The SDS is the primary source of information for safe handling and disposal.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE.
| Personal Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Handling: Avoid generating dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. This process involves careful segregation, containment, and labeling of the chemical waste.
Figure 1. Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before initiating disposal, thoroughly review the specific SDS for this compound provided by the manufacturer. This document contains critical information on hazards, handling, and disposal requirements.
-
Wear Appropriate PPE: Ensure that all personnel involved in the disposal process are wearing the necessary personal protective equipment as outlined in the table above and the substance-specific SDS.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for chemical compatibility. Separate solid and liquid waste forms into appropriate containers.
-
Use Designated Waste Containers: Place this compound waste into a designated, chemically compatible, and leak-proof hazardous waste container. The container must be in good condition with a secure lid.
-
Seal and Label: Securely seal the waste container to prevent spills or leaks. Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations (e.g., accumulation start date, hazard pictograms).
-
Store Safely: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Follow all institutional and regulatory procedures for waste manifest and handover.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet for this compound and comply with all applicable local, state, and federal regulations for hazardous waste disposal.
Safeguarding Your Research: Essential PPE and Handling Protocols for L-739750
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the farnesyltransferase inhibitor, L-739750. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
As a novel research chemical, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous upon contact, inhalation, or ingestion. The following procedures are based on established best practices for handling investigational compounds with unknown toxicological profiles.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is employed.[1] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Low-Exposure Potential | |
| (e.g., weighing in a ventilated enclosure, preparing dilute solutions) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields |
| Moderate-Exposure Potential | |
| (e.g., handling stock solutions, performing reactions) | - Disposable lab coat or gown- Double nitrile gloves- Chemical splash goggles or a full-face shield |
| High-Exposure Potential / Handling Powders | |
| (e.g., weighing outside of a ventilated enclosure, potential for aerosolization) | - Disposable, chemical-resistant gown- Double nitrile gloves- Full-face shield- NIOSH-approved respirator with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key procedural steps.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Pre-Experiment Checklist:
-
Confirm the functionality of the chemical fume hood.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed.[2]
-
-
Procedure:
-
Don the appropriate PPE for moderate-exposure potential.
-
Tare a sterile, conical tube on a calibrated analytical balance within a chemical fume hood.
-
Carefully add the required mass of this compound powder to the tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Secure the cap and vortex the solution until the compound is fully dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
2. Disposal Plan:
Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | |
| (e.g., contaminated gloves, weigh boats, pipette tips) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste bag. |
| Liquid Waste | |
| (e.g., unused stock solutions, experimental media containing this compound) | - Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | |
| (e.g., needles used for transfer) | - Dispose of immediately in a designated sharps container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
For any exposure, report the incident to your supervisor and EHS office as soon as it is safe to do so. Provide them with as much information as possible about the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
